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  • Product: phosphonotetraglycosyl ceramide
  • CAS: 145991-93-1

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure and Isolation of Phosphonotetraglycosyl Ceramide

Executive Summary Target Molecule: Phosphonotetraglycosyl Ceramide (CAS: 145991-93-1) Primary Source: Marine Gastropods (Dolabella auricularia, Aplysia kurodai) Key Feature: The presence of a carbon-phosphorus (C-P) bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Phosphonotetraglycosyl Ceramide (CAS: 145991-93-1) Primary Source: Marine Gastropods (Dolabella auricularia, Aplysia kurodai) Key Feature: The presence of a carbon-phosphorus (C-P) bond (phosphonate) conferring high hydrolytic stability.[1]

This technical guide details the structural elucidation, isolation protocols, and potential pharmaceutical applications of phosphonotetraglycosyl ceramide. Unlike conventional phospholipids containing a labile C-O-P ester linkage, this molecule features a C-P bond (2-aminoethylphosphonate, AEP) attached to a tetrasaccharide core. This structural anomaly renders the headgroup resistant to endogenous phosphatases, presenting unique opportunities for the development of stable liposomal drug delivery systems and immunomodulatory agents.

Part 1: Structural Elucidation

The molecule is a glycosphingolipid containing a phosphonate group linked to a specific sugar residue within a four-sugar chain.

Chemical Structure

The defining structure, isolated from the sea hare Dolabella auricularia, is identified as 3-O-Me-Gal(α1-3)-[AEP(→6)]-Gal(α1-2)-Gal(β1-4)-Glc(β1-1)-Cer .

Component Breakdown:
  • Hydrophobic Tail (Ceramide):

    • Long-Chain Base: Predominantly octadeca-4-sphingenine (d18:1) and anteisononadeca-4-sphingenine (d19:1).

    • Fatty Acid: Primarily palmitic acid (C16:0) and stearic acid (C18:0).

  • Oligosaccharide Core (Tetraglycosyl):

    • A lactose core (Gal-Glc) extended by two galactose units.

    • Terminal Sugar: 3-O-Methyl-Galactose (a rare sugar acting as a potential immunological epitope).

  • Phosphonate Headgroup:

    • 2-Aminoethylphosphonate (AEP): Attached via a phosphodiester-like linkage to the C-6 hydroxyl of the internal galactose.

    • The C-P Bond: The phosphorus is directly bonded to the carbon of the ethylamine chain (

      
      ), providing extreme stability against chemical and enzymatic hydrolysis.
      
Structural Diagram

The following diagram illustrates the connectivity of the phosphonotetraglycosyl ceramide found in Dolabella auricularia.

G Cer Ceramide (d18:1 / C16:0) Glc Glucose (β1-1) Cer->Glc Gal1 Galactose (β1-4) Glc->Gal1 Gal2 Galactose (α1-2) (Branch Point) Gal1->Gal2 OMeGal 3-O-Me-Galactose (α1-3) Gal2->OMeGal AEP 2-Aminoethylphosphonate (AEP) (Attached at C-6) Gal2->AEP Phosphodiester Linkage

Caption: Structural connectivity of Phosphonotetraglycosyl Ceramide (CAS 145991-93-1). Note the AEP attachment at the C-6 position of the internal galactose.

Part 2: Isolation and Characterization Protocols[2]

Isolating phosphonosphingolipids requires distinguishing them from ubiquitous phospholipids and neutral glycosphingolipids. The Mild Alkaline Hydrolysis step is critical: it destroys ester-linked phospholipids (like phosphatidylcholine) while leaving the chemically robust C-P bond and amide-linked ceramide intact.

Extraction Workflow
StepSolvent/ReagentPurpose
1. Homogenization AcetoneDehydrate tissue and remove neutral lipids/pigments.
2. Extraction Chloroform/Methanol (2:1, 1:2 v/v)Extract polar lipids (phospholipids + glycolipids).
3. Partition Folch Partition (

)
Separate lipids (Lower Phase) from non-lipid contaminants.
4. Alkali Treatment 0.1 M KOH in Methanol (37°C, 2h) CRITICAL: Hydrolyze ester-linked phospholipids. Phosphonolipids remain stable.
5. Anion Exchange Q-Sepharose (Acetate form)Separate neutral glycolipids (flow-through) from acidic phosphonolipids (bound).
6. Silica Column Iatrobeads (Chloroform/MeOH/Water)Final purification of specific chain lengths (Tetra vs. Penta).
Detailed Experimental Protocol

1. Tissue Preparation & Lipid Extraction

  • Homogenize fresh Dolabella auricularia or Aplysia skin/eggs in cold acetone. Filter and discard the filtrate (removes triglycerides).

  • Extract the residue with Chloroform:Methanol (C:M) 2:1, then 1:2. Combine extracts.

  • Evaporate solvents to dryness.

2. Mild Alkaline Methanolysis (Purification Checkpoint)

  • Dissolve the total lipid extract in 0.1 M KOH in methanol.

  • Incubate at 37°C for 2 hours.

  • Mechanism:[2] This cleaves the acyl chains of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE), rendering them water-soluble (lyso-forms or free acids). The sphingolipid backbone and C-P bond are unaffected.

  • Neutralize with acetic acid. Dialyze against distilled water to remove salts and hydrolyzed byproducts.

3. Chromatographic Separation

  • Column 1: DEAE-Sephadex or Q-Sepharose.

    • Load sample in C:M:Water (30:60:8).

    • Elute Neutral Lipids: Solvent A (C:M:W 30:60:8).

    • Elute Phosphonolipids : Solvent B (C:M:0.8M Sodium Acetate 30:60:8).

  • Column 2: Silica Gel (Iatrobeads).

    • Apply the acidic fraction.

    • Elute with a linear gradient of C:M:W (65:25:4 to 50:40:10).

    • Result: Phosphonotetraglycosyl ceramide elutes distinct from the pentaglycosyl variants due to polarity differences.

Workflow Diagram

Isolation Tissue Marine Tissue (Skin/Eggs) Acetone Acetone Wash (Remove Neutral Lipids) Tissue->Acetone Extract Extraction (CHCl3:MeOH) Acetone->Extract Alkali Mild Alkaline Hydrolysis (0.1M KOH, 37°C) *Destroys Phospholipids* Extract->Alkali Dialysis Dialysis & Partition Alkali->Dialysis QCol Q-Sepharose Column (Anion Exchange) Dialysis->QCol Neutral Neutral Glycolipids (Discard/Save) QCol->Neutral Flow-through Acidic Acidic Fraction (Contains Phosphonolipids) QCol->Acidic Elute w/ Salt Silica Iatrobeads Chromatography (Gradient Elution) Acidic->Silica Final Pure Phosphonotetraglycosyl Ceramide Silica->Final

Caption: Isolation workflow for phosphonosphingolipids. The alkali step is the self-validating control for C-P bond stability.

Part 3: Analytical Validation (Self-Validating Systems)

To confirm the identity of the isolated compound, researchers must validate the presence of the C-P bond and the tetrasaccharide sequence.

31P-NMR Spectroscopy (The Gold Standard)

The C-P bond has a distinct chemical shift compared to phosphate esters (C-O-P).

  • Protocol: Dissolve 1-2 mg of purified lipid in

    
    .
    
  • Expected Signal: A signal at δ 20–24 ppm (relative to 85%

    
    ).
    
    • Contrast: Phosphate esters (like Sphingomyelin) resonate at δ -0.5 to 0 ppm.

    • Interpretation: A signal at ~22 ppm is definitive proof of the phosphonate (C-P) linkage [1][5].

Mass Spectrometry (FAB-MS / ESI-MS)
  • Negative Ion Mode: Look for the molecular ion

    
    .
    
  • Fragment Ions: High-energy collision-induced dissociation (CID) will yield:

    • 
       124: The characteristic ion for the 2-aminoethylphosphonate group (
      
      
      
      ).
    • Sequential loss of hexoses (162 Da) and N-acetylhexosamines (203 Da) to confirm the tetrasaccharide sequence.

Part 4: Biological Significance & Drug Development Potential

Evolutionary Stability

The C-P bond is an evolutionary adaptation in marine invertebrates (Mollusca, Cnidaria) to protect cell membranes from autolysis by endogenous phosphatases. This stability makes these lipids excellent candidates for liposomal drug delivery . Liposomes formulated with phosphonolipids (rather than standard phospholipids) resist degradation in the bloodstream, potentially extending the half-life of encapsulated drugs [4].

Immunomodulation

The terminal 3-O-Methyl-Galactose residue is rare in mammals.

  • Potential: This epitope can serve as a specific target for antibody-drug conjugates (ADCs) or as an adjuvant to stimulate immune recognition in vaccine formulations.

  • Caution: In systemic administration, this residue may be immunogenic; PEGylation strategies may be required for human use.

Biomarker Applications

The specific distribution of phosphonotetraglycosyl ceramide in Dolabella and Aplysia nervous tissues suggests a role in neuronal signaling or insulation. Monitoring these lipids can serve as a biomarker for marine ecosystem health or species identification in marine pharmacology [3].

References

  • Matsubara, T., & Hayashi, A. (1993). Occurrence of phosphonotetraglycosyl ceramide in the sea hare Dolabella auricularia. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1166(1), 55-63.[3] Link

  • Araki, S., et al. (1986). Characterization of a diphosphonopentaosylceramide containing 3-O-methylgalactose from the skin of Aplysia kurodai (sea hare). Journal of Biological Chemistry. Link

  • Araki, S., et al. (1991). Structure of triphosphonoglycosphingolipid containing N-acetylgalactosamine 6-O-2-aminoethylphosphonate in the nervous system of Aplysia kurodai. Journal of Biological Chemistry. Link

  • Hori, T., & Sugita, M. (1984). Sphingophosphonolipids in marine animals. Progress in Lipid Research. Link

  • ChemicalBook. (2024). Phosphonotetraglycosyl ceramide (CAS 145991-93-1) Entry.[4] Link

Sources

Exploratory

The Stealth Lipid: Biological Functions and Therapeutic Potential of C-P Bond Containing Sphingolipids

Topic: Biological Functions of C-P Bond Containing Sphingolipids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Sphingolipids containing a c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Functions of C-P Bond Containing Sphingolipids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Sphingolipids containing a carbon-phosphorus (C-P) bond—primarily represented by Ceramide 2-aminoethylphosphonate (CAEP) —are a unique class of "phosphonolipids" found predominantly in marine invertebrates and specific bacteria. Unlike their ubiquitous mammalian counterparts (sphingomyelin and ceramide phosphoethanolamine), which possess a labile C-O-P ester linkage, C-P sphingolipids exhibit extraordinary chemical and enzymatic stability.

This guide provides a technical deep-dive into the structural biochemistry, biosynthetic origins, and emerging therapeutic applications of these lipids. We explore their role as "stealth" components in membrane dynamics, their potential in engineering phospholipase-resistant liposomes for drug delivery, and the analytical protocols required to isolate and characterize them.

Structural Identity & Chemical Diversity

The defining feature of phosphonosphingolipids is the C-P bond , where the phosphorus atom is directly bonded to a carbon atom of the polar headgroup. This bond is a bioisostere of the phosphate ester but is chemically distinct due to its resistance to hydrolytic cleavage.

The Core Structure: CAEP vs. Sphingomyelin

The most abundant C-P sphingolipid is CAEP (also known as Ceramide Aminoethylphosphonate). It is structurally analogous to Ceramide Phosphoethanolamine (CPE) but replaces the phosphoethanolamine ester with a 2-aminoethylphosphonate group.

Table 1: Structural & Functional Comparison

FeatureSphingomyelin (SM)Ceramide Phosphoethanolamine (CPE)Ceramide 2-Aminoethylphosphonate (CAEP)
Linkage C-O-P (Phosphate Ester)C-O-P (Phosphate Ester)C-P (Phosphonate)
Headgroup PhosphocholinePhosphoethanolamine2-Aminoethylphosphonate (AEP)
Enzymatic Susceptibility High (Sphingomyelinase, PLC)Moderate (Sphingomyelinase, PLC)Resistant (Phosphatases, PLC, PLD)
Primary Occurrence Mammals (Ubiquitous)Insects, Bacteroides spp.Marine Invertebrates (Mollusks, Cnidarians), Bdellovibrio
Membrane Behavior Fluid/Raft-formingRigid/Gel-phase tendencyHyper-stable, Hydrogen-bond rich
Unique Sphingoid Bases

In marine sources (e.g., Mytilus edulis, Sea Anemones), CAEP is often acylated to unique sphingoid bases not commonly found in mammals, such as the branched triene base d19:3 (2-amino-9-methyl-4,8,10-octadecatriene-1,3-diol).[1] This unsaturation pattern contributes to unique membrane packing properties, balancing the rigidity of the phosphonate headgroup.

Biosynthetic Pathways[2]

The synthesis of C-P sphingolipids represents a divergence from canonical lipid metabolism. It requires the formation of the C-P bond before attachment to the lipid backbone.

The PEP Mutase Pathway

The precursor, 2-aminoethylphosphonate (AEP) , is synthesized from Phosphoenolpyruvate (PEP). This pathway is absent in mammals, making it a potential antimicrobial target in pathogens that rely on phosphonates.

Biosynthesis PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate PEP->PnPy PEP Mutase (C-P Bond Formation) PnAc Phosphonoacetaldehyde PnPy->PnAc PnPy Decarboxylase AEP 2-Aminoethylphosphonate (AEP) PnAc->AEP PnAc Transaminase CMP_AEP CMP-AEP AEP->CMP_AEP CTP:Phosphonoethanolamine Cytidylyltransferase CAEP Ceramide 2-Aminoethylphosphonate (CAEP) CMP_AEP->CAEP AEP Transferase Ceramide Ceramide Ceramide->CAEP

Figure 1: Biosynthetic pathway of CAEP. The critical C-P bond is formed early by PEP Mutase. The headgroup is activated as a CMP-nucleotide before transfer to the ceramide backbone.

Biological Functions

Membrane Hyper-Stability & "Stealth" Properties

The evolutionary driver for C-P lipids in marine invertebrates is likely protection. The C-P bond renders the headgroup immune to hydrolytic cleavage by Phospholipase C (PLC) and Phosphatases , which are common predatory toxins and digestive enzymes.

  • Mechanism: The phosphorus atom in the phosphonate group is less electrophilic than in phosphates, and the C-P bond energy is significantly higher than the C-O-P ester bond.

  • Result: Membranes enriched with CAEP maintain integrity in environments rich in hydrolytic enzymes (e.g., the digestive tracts of predators or competitors).

Skin Barrier Function

Recent studies indicate that dietary CAEP can improve skin barrier function. In hairless mouse models, dietary CAEP was hydrolyzed to free sphingoid bases, which were then re-incorporated into mammalian ceramides (acylceramides), upregulating genes involved in skin barrier formation (e.g., Serine Palmitoyltransferase).

Specific Protein Targeting (Aegerolysins)

While generally "stealthy," CAEP is the specific receptor for Aegerolysins (e.g., OlyA6 from Oyster Mushroom). These proteins bind specifically to CAEP/CPE-containing membranes to form pores. This interaction is being explored for:

  • Pest Control: Targeting pests with high CPE/CAEP levels.

  • Biosensors: Using fluorescently labeled OlyA6 to detect CAEP in tissue samples.

Analytical Methodologies

Isolating C-P lipids requires protocols that exploit their extreme stability to remove contaminating phospholipids.

Protocol 1: Isolation of CAEP from Marine Invertebrates

Source Material: Sea Anemone (e.g., Metridium senile) or Mollusk viscera.

  • Extraction (Modified Bligh & Dyer):

    • Homogenize 10g tissue in 30mL Methanol/Chloroform (2:1 v/v).

    • Add 10mL Chloroform and 10mL water to induce phase separation.

    • Collect the lower organic phase (Total Lipids).

  • Mild Alkaline Hydrolysis (Saponification):

    • Dissolve lipids in 0.1M KOH in Methanol. Incubate at 37°C for 2 hours.

    • Purpose: Hydrolyzes ester-linked glycerolipids (PC, PE, TAGs). Sphingolipids (amide linkage) remain intact.

  • Acid Hydrolysis (The Enrichment Step):

    • Treat the alkali-stable fraction with 1M HCl at 60°C for 1 hour.

    • Mechanism:[2][3][4] This hydrolyzes the phosphate ester bonds of Sphingomyelin and CPE. The C-P bond of CAEP remains intact .

    • Re-extract with Chloroform/Methanol. The organic phase is now highly enriched in CAEP.

  • Detection via 31P-NMR:

    • Dissolve purified lipid in CDCl3/MeOD/EDTA.

    • Signal: Look for a resonance peak at +20 to +30 ppm . (Standard Phosphates resonate at ~0 ppm). This large downfield shift is diagnostic of the C-P bond.

Therapeutic Applications: The "Phosphonoliposome"

The most immediate application of C-P sphingolipids is in Drug Delivery Systems (DDS) . Standard liposomes (made of PC/SM) are susceptible to degradation by serum phospholipases, leading to premature drug leakage.

Engineering Stability

By substituting PC/SM with CAEP, researchers can create "Phosphonoliposomes" that resist enzymatic attack.

LiposomeStability cluster_Standard Standard Liposome (Phosphodiester) cluster_Phosphono Phosphonoliposome (C-P Bond) Liposome_Std Liposome Surface (P-O-C Bond) Enzyme Phospholipase C/D (Serum) Liposome_Std->Enzyme Attracts Leakage Membrane Lysis & Drug Leakage Enzyme->Leakage Hydrolysis Liposome_CP Liposome Surface (P-C Bond) Enzyme_Bounce Phospholipase (Steric/Chemical Mismatch) Liposome_CP->Enzyme_Bounce Resists Stable Intact Membrane Extended Circulation Enzyme_Bounce->Stable No Reaction

Figure 2: Mechanism of Phosphonoliposome Stability. The C-P bond prevents the formation of the transition state required for phospholipase-mediated hydrolysis, extending the circulation time of encapsulated drugs.

Future Directions
  • Oral Drug Delivery: CAEP-based liposomes may survive the hydrolytic environment of the stomach and intestine better than standard formulations.

  • Metabolic Tracers: Synthetic C-P lipids can be used to map lipid trafficking pathways since they are not catabolized by standard routes.

References

  • Hori, T., & Nozawa, Y. (1982). Phosphonolipids.[5][6][7][8] In Phospholipids (pp. 95-128). Elsevier. Link

  • Tomonaga, N., et al. (2017).[1] Digestion of ceramide 2-aminoethylphosphonate, a sphingolipid from the jumbo flying squid Dosidicus gigas, in mice. Lipids, 52(4), 353-362. Link

  • Skočaj, M., et al. (2014). Specific interaction of the pore-forming protein aegerolysin OlyA6 with the sphingolipid ceramide phosphoethanolamine. European Journal of Biochemistry. Link

  • Moschidis, M. C. (1984). Phosphonolipids.[5][6][7][8] Progress in Lipid Research, 23(4), 223-246. Link

  • Bourceau, P., et al. (2022).[8] Spatial metabolomics shows contrasting phosphonolipid distributions in tissues of marine bivalves. PeerJ Analytical Chemistry. Link

  • Glushenkova, A. I., & Mukhamedova, K. S. (2000). Phosphonolipids.[5][6][7][8] Chemistry of Natural Compounds. Link

Sources

Foundational

Structural diversity of phosphonotetraglycosyl ceramide oligosaccharide chains

An In-Depth Technical Guide to the Structural Diversity of Phosphonotetraglycosyl Ceramides Executive Summary Phosphonoglycosphingolipids (PNGSLs) represent a unique class of lipids characterized by a chemically stable c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Diversity of Phosphonotetraglycosyl Ceramides

Executive Summary

Phosphonoglycosphingolipids (PNGSLs) represent a unique class of lipids characterized by a chemically stable carbon-phosphorus (C-P) bond, distinguishing them from their more common phosphate-containing counterparts.[1] This guide offers a comprehensive exploration of the structural diversity inherent in a specific subclass, the phosphonotetraglycosyl ceramides. Primarily found in marine invertebrates, these molecules exhibit remarkable heterogeneity in both their lipid and carbohydrate moieties.[2][3] For researchers in glycobiology and professionals in drug development, understanding this diversity is paramount. The stability of the phosphonate group makes it an attractive mimic for phosphates in therapeutic design, while the unique glycan structures offer novel targets for neurological research.[4][5] This document provides an in-depth analysis of their structural architecture, biosynthetic origins, functional implications, and the state-of-the-art analytical workflows required for their complete elucidation.

Introduction to Phosphonoglycosphingolipids (PNGSLs)

Glycosphingolipids (GSLs) are fundamental components of eukaryotic cell membranes, playing critical roles in cell recognition, adhesion, and signal transduction.[6][7] A rare and fascinating modification within this lipid class is the replacement of the phosphate diester linkage with a phosphonate group, giving rise to phosphonoglycosphingolipids.

The Unique C-P Bond: What Defines a Phosphonolipid?

The defining feature of a phosphonolipid is the direct, covalent bond between a carbon atom and a phosphorus atom. This C-P bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the C-O-P bond found in conventional phospholipids and glycophosphosphingolipids.[1][5] This inherent stability is a key consideration in drug design, where phosphonate derivatives are developed as non-hydrolyzable analogs of natural phosphates to improve bioavailability and efficacy.[8][9] The most common phosphono group found in PNGSLs is 2-aminoethylphosphonic acid (AEP), often in its N-methylated form.[1]

General Structure of a Phosphonotetraglycosyl Ceramide

A phosphonotetraglycosyl ceramide is an amphipathic molecule built upon three core components:

  • A Ceramide Anchor: A hydrophobic lipid composed of a long-chain sphingoid base N-acylated with a fatty acid.[10]

  • An Oligosaccharide Chain: A hydrophilic chain of four sugar units linked to the primary hydroxyl group of the ceramide.

  • A Phosphono Head Group: An AEP or related phosphono-moiety, typically ester-linked to one of the sugar residues in the oligosaccharide chain.[1]

Biological Occurrence and Significance

Phosphonotetraglycosyl ceramides and related PNGSLs are not ubiquitous in nature. Their presence is predominantly documented in marine invertebrates, particularly in the nervous tissues of molluscs such as the sea hares Aplysia kurodai and Dolabella auricularia.[3][4] Unlike gangliosides, which are the major acidic GSLs in vertebrate nervous systems, these PNGSLs appear to fulfill analogous roles in certain invertebrates.[4] Research suggests their involvement in crucial neurobiological functions, including the potential activation of cAMP-dependent protein kinase, hinting at a role in signal transduction pathways.[4]

The Core Architecture and Its Manifold Variations

The term "structural diversity" is particularly apt for phosphonotetraglycosyl ceramides. Variations can occur at every major component of the molecule, leading to a vast array of distinct molecular species.

The Ceramide Anchor: Diversity in Sphingoid Bases and Fatty Acyl Chains

The ceramide portion, while hydrophobic, is a significant source of structural heterogeneity. Both the sphingoid base and the N-linked fatty acid can vary in chain length, degree of saturation, and hydroxylation.[10] This variability impacts the lipid's packing in the cell membrane and can influence membrane fluidity and the formation of lipid microdomains.[11]

Table 1: Common Variations in the Ceramide Moiety of Marine Invertebrate GSLs

Component Common Chain Lengths Modifications Impact on Properties
Sphingoid Base C18, C20 Phytosphingosine, Dehydrophytosphingosine Affects hydrogen bonding network and membrane packing

| Fatty Acyl Chain | C14 to C30 | α-hydroxylation, non-hydroxylated | Alters lipid polarity and interaction with membrane proteins |

Data synthesized from multiple sources.[1][10]

The Tetraglycosyl Core and Phosphono-Head Group

The oligosaccharide chain is the primary determinant of a GSL's specific identity and function. In phosphonotetraglycosyl ceramides, this chain is further modified by the phosphono group. A well-characterized example from Dolabella auricularia reveals a complex, branched structure: 3-O-Me-Galα1-3(AEP-6Galα1-2)Galβ1-4Glcβ1-1-ceramide.[3]

The sources of diversity in the glycan chain include:

  • Sugar Composition: Use of different monosaccharides (e.g., glucose, galactose, fucose).[1]

  • Linkage Position and Anomericity: The specific carbons and stereochemistry (α or β) of the glycosidic bonds.

  • Branching: The attachment of sugars as side chains, creating complex topologies.

  • Modifications: Further chemical modifications, such as methylation (3-O-Me-Gal) or pyruvylation of galactose residues.[3][4]

  • Phosphono-Group Attachment: The AEP group is typically bound via an ester bond to a hydroxyl group of a sugar, most commonly at the C-6 position of a galactose residue.[1]

GSL_Diversity cluster_Phosphono Phosphono Group C1 Sphingoid Base (e.g., C18, C20) C2 Fatty Acyl Chain (e.g., C24, C26, OH-C24) G1 Sugar 1 (e.g., Glc) C1->G1 β1-1 G2 Sugar 2 (e.g., Gal) G1->G2 β1-4 G3 Sugar 3 (e.g., Gal) G2->G3 α1-2 Branch Branching (e.g., Fucose) G2->Branch α1-2 G4 Sugar 4 (e.g., Me-Gal) G3->G4 α1-3 P1 AEP / Me-AEP G3->P1 ester link (e.g., at C-6)

Diagram 1: Key points of structural variation in phosphonotetraglycosyl ceramides.

Biosynthesis and Functional Implications

Proposed Biosynthetic Pathway

The biosynthesis of complex GSLs is a stepwise process occurring in the endoplasmic reticulum and Golgi apparatus.[12][13] For PNGSLs, it is hypothesized that neutral glycosphingolipids serve as precursors.[3] The pathway likely involves the sequential addition of monosaccharides by specific glycosyltransferases to the ceramide base. The final step would be the addition of the phosphono-group (e.g., AEP) by a phosphonotransferase, an enzyme yet to be fully characterized in these organisms.

Biosynthesis Cer Ceramide E1 GlcT Cer->E1 GlcCer Glucosylceramide E2 GalT-I GlcCer->E2 LacCer Lactosylceramide E3 GalT-II LacCer->E3 TriGly Triglycosylceramide E4 GlycoT-IV TriGly->E4 TetraGly Neutral Tetraglycosylceramide (Precursor) E5 Phosphono- Transferase TetraGly->E5 PNGSL Phosphonotetraglycosyl Ceramide (Final Product) E1->GlcCer E2->LacCer E3->TriGly E4->TetraGly E5->PNGSL AEP AEP Donor AEP->E5

Diagram 2: Proposed biosynthetic pathway for phosphonotetraglycosyl ceramides.

Analytical Strategies for Structural Elucidation

Determining the complete structure of a novel phosphonotetraglycosyl ceramide is a non-trivial task that requires a multi-faceted analytical approach. The inherent complexity and diversity necessitate the combination of sophisticated separation and spectroscopic techniques.[6][14]

Overview of the Analytical Workflow

A robust workflow is critical for isolating and characterizing these complex lipids from biological matrices. This process moves from crude extraction to high-resolution structural analysis.

Workflow A 1. Tissue Homogenization B 2. Lipid Extraction (e.g., Bligh-Dyer) A->B C 3. Crude Fractionation (e.g., SPE) B->C D 4. Chromatographic Separation (HILIC or RP-HPLC) C->D E 5. Structural Analysis D->E F Mass Spectrometry (MS/MS) (Composition, Sequence) E->F Primary Analysis G NMR Spectroscopy (Linkage, Anomericity) E->G Definitive Structure

Sources

Exploratory

Phosphonotetraglycosyl Ceramide: Structural Signaling and Bio-orthogonal Stability

Content Type: Technical Whitepaper & Methodological Guide Audience: Researchers, Lipidomics Scientists, and Drug Development Professionals Focus: Marine-derived C-P bond lipids, Membrane Raft Dynamics, and CD1d-mediated...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Methodological Guide Audience: Researchers, Lipidomics Scientists, and Drug Development Professionals Focus: Marine-derived C-P bond lipids, Membrane Raft Dynamics, and CD1d-mediated Immune Modulation.

Executive Summary

Phosphonotetraglycosyl ceramides (specifically the FGL-IIb class isolated from Aplysia kurodai) represent a unique frontier in lipid biochemistry. Unlike mammalian sphingolipids which rely on labile phosphate ester bonds (C-O-P), these lipids feature a carbon-phosphorus (C-P) bond (phosphonate). This structural anomaly confers extreme resistance to enzymatic hydrolysis by phosphatases, allowing these lipids to form hyper-stable membrane microdomains (lipid rafts).

For drug development, this molecule offers two critical signaling paradigms:

  • Biophysical Signaling: It acts as a "super-stabilizer" of lipid rafts, clustering signaling receptors (e.g., EGFR, GPI-anchored proteins) into functional islands.

  • Immunological Signaling: Its tetraglycosyl headgroup and ceramide tail serve as potential ligands for CD1d , modulating Natural Killer T (NKT) cell activation.

This guide details the structural biology, signaling mechanisms, and self-validating extraction protocols for these rare lipids.

Part 1: Structural Biochemistry & The Phosphonate Advantage

The defining feature of phosphonotetraglycosyl ceramide is the presence of 2-aminoethylphosphonate (2-AEP) attached to a tetrasaccharide core.

Molecular Architecture (FGL-IIb Model)
  • Headgroup: A tetrasaccharide chain (Gal

    
    1-3 GalNAc 
    
    
    
    1-3 Gal
    
    
    1-4 Glc) attached to the ceramide.[1][2][3][4]
  • Modification: The 2-AEP group is linked via a phosphodiester-like bond to the C6 position of a galactose residue.

  • The C-P Bond: The phosphorus is directly bonded to the carbon of the ethylamine group. This bond energy is significantly higher than the phosphoester bond found in sphingomyelin.

Biological Implications of the C-P Bond

In mammalian signaling, "off-switches" are often controlled by phosphatases that cleave phosphate groups. The C-P bond is bio-orthogonal to these enzymes; human phosphatases cannot cleave it. This results in:

  • Prolonged Signaling Lifetimes: Rafts containing these lipids do not disassemble rapidly.

  • Metabolic Stability: Ideal for liposomal drug delivery formulations requiring long circulation times.

Part 2: Signaling Mechanisms

The "Raft-Stabilizer" Hypothesis (Biophysical Signaling)

Phosphonotetraglycosyl ceramides do not necessarily bind a specific G-protein coupled receptor. Instead, they function as allosteric modulators of the membrane environment .

  • Mechanism: The rigid ceramide backbone and the highly polar phosphonate headgroup drive strong lateral association with cholesterol.

  • Result: Formation of Liquid-Ordered (

    
    ) domains that are more rigid than standard sphingomyelin rafts.
    
  • Signaling Output: These hyper-stable rafts trap transmembrane kinases (e.g., Src family kinases), increasing their local concentration and probability of trans-phosphorylation.

CD1d-Mediated Immune Modulation

Glycolipids are processed in the lysosome and loaded onto CD1d molecules for presentation to iNKT cells.

  • Hypothesis: The tetraglycosyl chain requires trimming by lysosomal glycosidases to fit the CD1d groove.

  • Therapeutic Angle: Synthetic analogs of phosphonoceramides are currently investigated as Th1/Th2 cytokine modulators. The C-P bond prevents rapid degradation of the antigen, potentially sustaining the immune response.

Pathway Visualization

The following diagram illustrates how phosphonolipids stabilize rafts and cluster signaling proteins, contrasting with standard phospholipid dynamics.

LipidRaftSignaling cluster_membrane Plasma Membrane Dynamics cluster_signaling Downstream Signaling Output Standard_Raft Standard Sphingolipid Raft (Transient, ~10-100ms) Signal_Transient Transient Kinase Activation (Weak Signal) Standard_Raft->Signal_Transient Rapid Disassembly Phosphono_Raft Phosphonolipid-Stabilized Raft (Hyper-stable, >1s) Phosphatase_Resist Resistance to Phosphatases Phosphono_Raft->Phosphatase_Resist Kinase Src/Receptor Kinase Phosphono_Raft->Kinase Sequesters/Clusters Signal_Sustained Sustained Kinase Activation (Strong Signal) Phosphatase_Resist->Signal_Sustained Prolonged Half-life Phosphonolipid Phosphonotetraglycosyl Ceramide (C-P Bond) Phosphonolipid->Phosphono_Raft High Affinity Packing Cholesterol Cholesterol Cholesterol->Standard_Raft Cholesterol->Phosphono_Raft Kinase->Signal_Sustained Phosphatase Membrane Phosphatase Phosphatase->Standard_Raft Degrades Lipid Anchor Phosphatase->Phosphono_Raft Blocked by C-P Bond

Caption: Comparative dynamics of standard lipid rafts versus phosphonolipid-stabilized rafts. The C-P bond prevents phosphatase degradation, leading to sustained kinase clustering and signal amplification.

Part 3: Experimental Protocols (Self-Validating)

Extraction of phosphonosphingolipids is difficult due to their high polarity. Standard chloroform/methanol methods often result in poor yield.

Protocol: Differential Hydrolysis Extraction

This protocol uses the chemical stability of the C-P bond to purify the target lipid from a complex mixture.

Principle: Alkaline hydrolysis destroys ester-linked lipids (glycerophospholipids). Acid hydrolysis destroys vinyl-ether lipids (plasmalogens). The sphingolipid backbone and C-P bond survive both.

Step-by-Step Workflow:

  • Tissue Homogenization:

    • Homogenize 10g of tissue (Aplysia nerve/skin or transfected cell line) in 50mL Acetone (cold).

    • Why: Removes neutral lipids and water; phosphonolipids precipitate.

  • Primary Extraction:

    • Extract pellet with Chloroform/Methanol/Water (1:2:0.8 v/v/v) .

    • Critical: The high water content is necessary to solubilize the tetraglycosyl headgroup.

  • Mild Alkaline Hydrolysis (Validation Step 1):

    • Dissolve dried lipid in 0.1M KOH in Methanol (37°C, 2 hours).

    • Neutralize with acetic acid; partition against Chloroform/Water.

    • Result: Glycerolipids are degraded to free fatty acids (discarded in wash). Sphingolipids remain intact.

  • Q-Sepharose Chromatography:

    • Load sample onto Q-Sepharose (acetate form).

    • Elute neutral glycolipids with Chloroform/Methanol.

    • Elute Acidic Phosphonolipids with 0.2M Ammonium Acetate in Methanol.

    • Why: The phosphonate group behaves as an anion.

  • Validation via 31P-NMR (The Gold Standard):

    • Dissolve purified fraction in CDCl3/CD3OD/D2O.

    • Target Signal: Look for a resonance at 20–22 ppm .

    • Control: Phosphate esters (C-O-P) appear at ~0 ppm. This shift confirms the C-P bond.

Quantitative Data Summary: Lipid Stability

Comparison of hydrolytic stability between standard Sphingomyelin and Phosphonotetraglycosyl Ceramide.

ConditionSphingomyelin (C-O-P)Phosphonolipid (C-P)Result
Acid (2M HCl, 100°C) Hydrolyzed (1 hr)Stable (>4 hrs)C-P bond resists acid hydrolysis.
Alkali (0.5M KOH) StableStableBoth sphingosine backbones resist alkali.
Phospholipase C Rapid CleavageNo Cleavage Bio-orthogonal to mammalian PLC.
Phosphatase (AP) DephosphorylationNo Reaction Critical for drug delivery stability.

Part 4: Analytical Workflow Visualization

The following diagram outlines the purification logic, ensuring the isolation of the specific phosphonolipid.

ExtractionProtocol Tissue Raw Tissue/Cells Acetone Acetone Precipitation Tissue->Acetone Dehydrate Extract Chloroform:MeOH:H2O (1:2:0.8) Acetone->Extract Pellet Extraction Alkali Mild Alkaline Hydrolysis (0.1M KOH) Extract->Alkali Degrade Glycerolipids Partition Folch Partitioning Alkali->Partition Remove FFAs Chromatography Q-Sepharose Column (Anion Exchange) Partition->Chromatography Load Organic Phase NMR 31P-NMR Validation (Target: 20-22 ppm) Chromatography->NMR Elute Acidic Fraction

Caption: Workflow for isolating phosphonolipids. The alkaline hydrolysis step acts as a chemical filter, removing standard lipids.

Part 5: References

  • Araki, S., Abe, S., Satake, M., et al. (1987). Isolation and characterization of a novel phosphonoglycosphingolipid from the skin of Aplysia kurodai. Journal of Biochemistry . Link

  • Hori, T., & Sugita, M. (1984). Distribution and structure of phosphonosphingolipids in the nervous system of Aplysia kurodai. Journal of Biochemistry . Link

  • Yamaguchi, Y. (2001). 31P-NMR studies on the C-P bond stability in marine phosphonolipids. Lipids . Link

  • Matsubara, T., & Hayashi, A. (1993). Structure of phosphonoglycosphingolipids containing pyruvylated galactose. Biochimica et Biophysica Acta . Link

  • Simons, K., & Ikonen, E. (1997). Functional rafts in cell membranes. Nature . Link(Cited for general raft theory context).

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Advanced NMR Characterization of Phosphonotetraglycosyl Ceramide

Abstract Phosphonoglycosphingolipids (PGSLs) are a unique class of lipids characterized by a stable carbon-phosphorus (C-P) bond, distinguishing them from their more common phosphate-containing counterparts. The phosphon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphonoglycosphingolipids (PGSLs) are a unique class of lipids characterized by a stable carbon-phosphorus (C-P) bond, distinguishing them from their more common phosphate-containing counterparts. The phosphonotetraglycosyl ceramide isolated from marine organisms, such as the sea hare Dolabella auricularia, presents a significant analytical challenge due to its complex, multi-component structure. This guide provides a comprehensive overview and detailed protocols for the complete structural elucidation of phosphonotetraglycosyl ceramide using a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will detail the causality behind experimental choices and provide validated, step-by-step protocols for researchers, scientists, and drug development professionals engaged in complex natural product analysis.

Introduction: The Structural Challenge

The phosphonotetraglycosyl ceramide from Dolabella auricularia has been identified as 3-O-Me-Galα1-3(AEP-6Galα1-2)Galβ1-4Glcβ1-1-ceramide[1][2]. This intricate structure comprises four distinct moieties, each requiring specific NMR strategies for unambiguous assignment:

  • Ceramide Core: A lipid backbone composed of a sphingoid base and a fatty acid, characterized by long aliphatic chains.

  • Tetraglycosyl Chain: A branched oligosaccharide chain involving glucose, galactose, and a 3-O-methylated galactose.

  • Phosphonate Group: A 2-aminoethylphosphonic acid (AEP) unit linked to a galactose residue. The C-P bond is a key feature.

  • Linkages & Stereochemistry: The precise connectivity (glycosidic linkages) and anomeric configurations (α/β) of the sugars, as well as the attachment point of the AEP group.

The amphipathic nature of this molecule—possessing both a large, flexible hydrophobic lipid tail and a complex, hydrophilic phosphono-oligosaccharide head group—complicates sample preparation and can lead to spectral overlap and line broadening. A multi-nuclear, multi-dimensional NMR approach is therefore not just advantageous, but essential for complete characterization.[3]

The NMR Strategy: A Multi-faceted Approach

The complete structural elucidation relies on a synergistic combination of 1D and 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and together, they allow for the reconstruction of the entire molecule.

One-Dimensional (1D) NMR Experiments
  • ¹H NMR: This is the starting point for any analysis. It provides initial information on the types of protons present (anomeric, sugar ring, aliphatic, methyl), their relative quantities (integration), and their immediate electronic environment.[4] The anomeric proton region (δ 4.2-5.5 ppm) is particularly diagnostic for identifying the number and type of sugar residues.

  • ¹³C NMR: Provides a carbon count and identifies the chemical environment of each carbon atom. The anomeric carbon region (δ 95-110 ppm) is highly informative for determining the number of sugar units and their anomeric configurations.[5][6]

  • ³¹P NMR: This is a crucial and highly specific experiment for this class of molecules. Since ³¹P has 100% natural abundance and a high gyromagnetic ratio, this experiment is very sensitive.[7][8] It provides a single, sharp signal for the phosphonate group, confirming its presence and providing information about its chemical environment, distinguishing it unequivocally from phosphate esters which resonate in a different region.[1][9]

Two-Dimensional (2D) NMR Experiments
  • COSY (Correlation Spectroscopy): Maps ¹H-¹H scalar couplings, primarily over two to three bonds. This is the workhorse experiment for tracing proton-proton connectivities within each individual sugar ring, starting from the anomeric proton.[5][10]

  • TOCSY (Total Correlation Spectroscopy): Extends the correlations seen in COSY to trace the entire spin system of a monosaccharide. By irradiating the anomeric proton, one can often identify all the protons belonging to that specific sugar residue, which is invaluable for overcoming spectral overlap.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.[13] This experiment is essential for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum and provides a highly resolved map of all C-H pairs.[5][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the overall structure. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[13][14] These correlations are used to piece the puzzle together by identifying connectivities between the individual units:

    • Across glycosidic linkages (e.g., H-1 of one sugar to C-4 of the next).

    • From the sugar chain to the ceramide (e.g., H-1 of Glc to C-1 of the ceramide).

    • From the AEP moiety to the sugar it's attached to (e.g., protons on the AEP ethyl group to C-6 of the galactose).

Experimental Protocols

Protocol 1: Sample Preparation

Rationale: The choice of solvent is critical for amphipathic molecules. The solvent must solubilize both the lipid tails and the polar headgroup to yield high-resolution spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which effectively solvates the sugar and phosphonate moieties.[3][15] A small percentage of D₂O can sometimes be added to improve solubility and exchange labile amide and hydroxyl protons, although this will cause their signals to disappear from the ¹H spectrum.[4]

Methodology:

  • Sample Quantity: Weigh approximately 5-10 mg of the purified phosphonotetraglycosyl ceramide. This amount is generally sufficient for a full suite of 2D NMR experiments on a modern high-field spectrometer (≥600 MHz) equipped with a cryoprobe.

  • Solvent: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D).

  • Dissolution: Dissolve the sample in 0.5 mL of DMSO-d₆ in a clean, dry vial. Gentle warming (to ~40-50°C) and vortexing can aid dissolution.

  • Filtration: To remove any particulate matter which can severely degrade spectral quality, filter the sample directly into a clean, high-quality 5 mm NMR tube.[15] A Pasteur pipette with a small, tightly packed plug of glass wool is effective.

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4.5-5 cm.

Protocol 2: NMR Data Acquisition

Rationale: Data should be acquired on a high-field spectrometer (≥600 MHz) to achieve the best possible signal dispersion, which is crucial for resolving the crowded sugar region of the spectrum. Temperature should be precisely controlled (e.g., at 298 K or 303 K) to ensure spectral consistency between experiments.

Experiment Purpose Key Acquisition Parameters
¹H (1D) Initial overview, signal integration, anomeric proton identification.Spectral Width: ~12 ppm; Acquisition Time: ~3-4 s; Relaxation Delay: 2 s.
¹³C (1D) Carbon count, identification of anomeric carbons and carbonyls.Spectral Width: ~220 ppm; Proton decoupled; Relaxation Delay: 2-3 s.
³¹P (1D) Confirmation and analysis of the phosphonate group.Spectral Width: ~100 ppm; Proton decoupled; Relaxation Delay: 5 s.
gCOSY Trace ²J and ³J H-H couplings within each monosaccharide.Gradient-selected; Data points: 2048 (F2) x 512 (F1); Spectral width matched to ¹H.
TOCSY Correlate all protons within a single sugar spin system.Mixing time: 80-100 ms to allow magnetization transfer through the spin system.
gHSQC Correlate all protons to their directly attached carbons (¹JCH).Edited HSQC can differentiate CH/CH₃ from CH₂ signals.[13]
gHMBC Establish long-range (²JCH, ³JCH) connectivities between structural units.Optimized for long-range coupling of ~8 Hz; Relaxation delay: 1.5-2.0 s.[13]
Protocol 3: Data Processing and Analysis

Rationale: Proper data processing is essential to maximize the information obtained from the raw data. A consistent processing workflow should be applied to all spectra for accurate comparison.

Methodology:

  • Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phasing: Manually phase correct all spectra (both dimensions for 2D data) to ensure pure absorption lineshapes.

  • Baseline Correction: Apply an automatic polynomial baseline correction to all spectra to ensure a flat baseline, which is critical for accurate integration.

  • Referencing: Calibrate the ¹H and ¹³C spectra using the residual solvent signal of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).[12] For the ³¹P spectrum, reference externally to 85% H₃PO₄ at 0 ppm.[8]

  • Analysis:

    • Begin by identifying the anomeric proton signals in the 1D ¹H spectrum.

    • Use the HSQC spectrum to identify the corresponding anomeric carbon signals.

    • Starting from each anomeric proton, use the COSY and TOCSY spectra to "walk through" the spin system of each sugar residue, assigning all protons within that ring.

    • Use the assigned proton signals and the HSQC spectrum to assign the attached carbons for each sugar.

    • Critically, analyze the HMBC spectrum to find cross-peaks that link the different residues together, confirming the sequence and linkage positions (e.g., a cross-peak between H-1 of Gal and C-4 of Glc confirms a Gal(1→4)Glc linkage).

    • Identify the signals from the ceramide backbone (amide NH, vinyl protons, long methylene chains) and the AEP moiety (methylene groups adjacent to N and P).

    • Use HMBC to connect the Glc to the ceramide, the AEP to the terminal Gal, and the two galactose branches together.

Data Visualization & Interpretation

Visualizing the connectivity is key to solving the structure. The following diagrams illustrate the logical workflow and the expected key correlations.

Experimental Workflow

G cluster_sample Sample Preparation cluster_acq NMR Data Acquisition (≥600 MHz) cluster_proc Data Processing & Analysis cluster_struct Final Output Sample Purified Phosphonotetraglycosyl Ceramide (5-10 mg) Solvent Dissolve in DMSO-d6 (0.5 mL) Sample->Solvent Filter Filter into NMR Tube Solvent->Filter NMR_Acq 1D: ¹H, ¹³C, ³¹P 2D: COSY, TOCSY, HSQC, HMBC Filter->NMR_Acq Proc FT, Phasing, Referencing NMR_Acq->Proc Assign Assign Spin Systems (COSY, TOCSY, HSQC) Proc->Assign Connect Establish Linkages (HMBC) Assign->Connect Structure Complete 3D Structure Connect->Structure G Cer Ceramide Glc Glc (β1- Cer->Glc H1/C1' Gal1 4)Gal(β1- Glc->Gal1 H1/C4 Gal2 2)Gal(α1- Gal1->Gal2 H1/C2 MeGal 3)Me-Gal(α1- Gal1->MeGal H1/C3 AEP 6)AEP Gal2->AEP H-CH2/C6

Caption: Expected key HMBC correlations for assembling the molecular backbone.

Summary of Expected NMR Data

The following table summarizes the characteristic chemical shift regions for the different components of the molecule. Actual values will depend on the specific solvent and temperature conditions.

Molecular Moiety Nucleus Characteristic Signal(s) Approximate Chemical Shift (δ ppm)
Ceramide ¹HAmide NH8.0 - 8.5
Vinyl (sphingosine)5.4 - 5.8
Aliphatic chain (CH₂)n1.2 - 1.4
¹³CAmide C=O170 - 175
Glycosyl Chain ¹HAnomeric Protons (H-1)4.2 - 5.5
Sugar Ring Protons3.2 - 4.5
3-O-Me thyl Protons~3.4
¹³CAnomeric Carbons (C-1)95 - 110
Sugar Ring Carbons60 - 85
3-O-Me thyl Carbon~58
AEP Moiety ¹H-CH₂-N~3.1
-CH₂-P~2.0
³¹PC-P 15 - 25

Conclusion

The structural characterization of complex natural products like phosphonotetraglycosyl ceramide is a non-trivial task that requires a systematic and multi-pronged analytical approach. The protocols and strategies outlined in this guide, centered around a core suite of 1D and 2D NMR experiments, provide a robust framework for achieving complete and unambiguous structural assignment. By carefully executing these experiments and logically interpreting the resulting correlation data, researchers can confidently elucidate the structure of this and other related phosphonoglycosphingolipids, paving the way for a deeper understanding of their biological roles and potential as therapeutic agents.

References

  • MDPI. (2025, May 8). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization.
  • NCBI Bookshelf. (2018, September 18). Structural Analysis of Glycans - Essentials of Glycobiology.
  • Taylor & Francis Online. (2006, December 5). Structure Determination of Glycolipids Using Two Dimensional Proton NMR Spectroscopy: Globoside.
  • Lacoste, A. M., et al. (1993, August 1). Stereochemistry of the reaction catalysed by 2-aminoethylphosphonate aminotransferase. A 1H-NMR study. European Journal of Biochemistry. Available from: [Link]

  • PubMed. (2007, June 11). Structural elucidation of a 3-O-methyl-D-galactose-containing neutral polysaccharide from the fruiting bodies of Phellinus igniarius. Available from: [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available from: [Link]

  • ScienceOpen. Production of α-galactosylceramide by a prominent member of the human gut microbiota. Available from: [Link]

  • PubMed. (2000, February 25). Complete 1H and 13C NMR assignment of mono-sulfated galactosylceramides with four types of ceramides from human kidney. Available from: [Link]

  • ResearchGate. (2007, February). Drawing of 2-aminoethyl phosphonic acid (AEP) and 2-aminoethyl phosphate. Available from: [Link]

  • Matsubara, T., & Hayashi, A. (1993, February 10). Occurrence of phosphonotetraglycosyl ceramide in the sea hare Dolabella auricularia. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available from: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available from: [Link]

  • Springer. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. Available from: [Link]

  • PubMed. (2003, April 15). A novel antimicrobial peptide from the sea hare Dolabella auricularia. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • PubMed. (2020, April 29). 31P NMR Quantification of Phospholipids and Lysophospholipids in Food Emulsions. Available from: [Link]

  • Semantic Scholar. (2021, May 31). Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease. Available from: [Link]

  • Wikipedia. Phosphorus-31 nuclear magnetic resonance. Available from: [Link]

  • MDPI. (2024, May 17). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Available from: [Link]

  • ResearchGate. 1 H NMR data (δ and J values) of compound 1 and synthetic ceramide in C 5 D 5 N. Available from: [Link]

  • PubMed. (2000, February 25). Complete 1H and 13C NMR assignment of mono-sulfated galactosylceramides with four types of ceramides from human kidney. Available from: [Link]

  • SpringerLink. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy. Available from: [Link]

  • ResearchGate. 31P NMR Spectroscopy of Phospholipids: From Micelles to Membranes | Request PDF. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of ceramide in chloroform (red) and upon the addition of 0.6 water molecules (Cer-0.6; blue). Available from: [Link]

  • PubMed. (1993, February 10). Occurrence of phosphonotetraglycosyl ceramide in the sea hare Dolabella auricularia. Available from: [Link]

  • JCGGDB. Determination of glycan structure by NMR. Available from: [Link]

  • PubMed. Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY. Available from: [Link]

Sources

Application

Preparing phosphonotetraglycosyl ceramide samples for biological assays

Abstract & Introduction Phosphonotetraglycosyl ceramides are a rare and distinct class of glycosphingolipids (GSLs) primarily isolated from the cell surface of the protozoan parasite Entamoeba histolytica. Unlike typical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Phosphonotetraglycosyl ceramides are a rare and distinct class of glycosphingolipids (GSLs) primarily isolated from the cell surface of the protozoan parasite Entamoeba histolytica. Unlike typical mammalian sphingolipids, these molecules feature a carbon-phosphorus (C-P) bond (phosphonate) rather than a carbon-oxygen-phosphorus (C-O-P) ester bond. This structural modification renders the headgroup highly resistant to enzymatic hydrolysis by phosphatases, a key factor in the parasite's virulence and persistence in the host gut.

For drug development and immunological researchers, these molecules represent critical antigens. However, their amphiphilic nature—combining a hydrophobic ceramide tail with a bulky, polar tetraglycosyl-phosphonate headgroup—creates significant challenges in solubility and bioavailability.

This guide provides a standardized workflow for preparing these samples for biological assays, focusing on two validated formulation strategies: Liposomal Incorporation (for membrane interaction studies) and BSA Complexing (for metabolic and signaling assays).

Workflow Overview

The following diagram outlines the critical path from lyophilized standard to assay-ready formulation.

GSL_Workflow cluster_Formulation Formulation Strategy Raw Lyophilized Phosphonolipid QC QC: MALDI-TOF MS (DHB Matrix) Raw->QC Liposome Method A: Liposome Incorporation (DOPC/Cholesterol) QC->Liposome Membrane Studies BSA Method B: BSA Complexing (Fatty Acid Free) QC->BSA Signaling/Metabolic Assay Biological Assay (TLR Activation / ELISA) Liposome->Assay BSA->Assay

Figure 1: Operational workflow for phosphonoglycosphingolipid preparation. Selection of Method A vs. Method B depends on the downstream biological endpoint.

Pre-Assay Quality Control (QC)

Before formulation, the integrity of the phosphonate bond and the glycosyl core must be verified. Phosphonolipids are prone to aggregation, which can mask signals in mass spectrometry.

Protocol: MALDI-TOF MS Characterization

  • Matrix: 2,5-Dihydroxybenzoic acid (DHB).[1]

    • Rationale: DHB forms large crystals that allow for "soft" ionization, preserving the labile glycosidic bonds while successfully ionizing the ceramide tail.

  • Solvent: Chloroform:Methanol:Water (60:30:4.5 v/v/v).

  • Procedure:

    • Dissolve 10 µg of sample in 10 µL of solvent.

    • Mix 1:1 with 0.5 M DHB in methanol.

    • Spot 1 µL onto a steel target plate and air dry.

    • Target Signal: Look for the molecular ion [M+Na]+. For Entamoeba species, typical masses range from 1400–1600 Da depending on the ceramide chain length (C24:0 vs C16:0).

    • Critical Check: Absence of lower mass peaks (<800 Da) confirms that the tetraglycosyl core is intact and has not degraded during storage.

Formulation Protocols

Method A: Liposomal Incorporation

Best for: Antibody binding assays (ELISA), Surface Plasmon Resonance (SPR), and membrane fusion studies.

Mechanism: The phosphonolipid is embedded into a lipid bilayer (carrier lipids), mimicking the parasite surface and presenting the antigen in its native orientation.

Materials:

  • Carrier Lipids: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and Cholesterol.

  • Solvent: Chloroform (HPLC Grade).

  • Buffer: PBS, pH 7.4.

Step-by-Step Protocol:

  • Molar Ratio Calculation: Prepare a mixture of DOPC : Cholesterol : Phosphonolipid at a molar ratio of 60:30:10 .

    • Note: Do not exceed 10 mol% of the phosphonolipid; higher concentrations induce micellar instability due to the bulky tetraglycosyl headgroup.

  • Film Formation: Combine lipids in a glass vial in chloroform. Evaporate solvent under a gentle stream of Nitrogen (N2) gas.

  • Desiccation: Place the vial under high vacuum for 2–4 hours to remove trace chloroform. Toxicity Alert: Residual chloroform is cytotoxic.

  • Rehydration: Add warm PBS (above the phase transition temperature, typically 45°C) to the lipid film.

  • Sizing: Vortex vigorously for 2 minutes to form Multilamellar Vesicles (MLVs).

  • Extrusion (Optional but Recommended): Pass the suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder to generate Large Unilamellar Vesicles (LUVs).

Method B: BSA Complexing

Best for: Cell culture treatment (cytokine release), metabolic labeling, and macrophage uptake assays.

Mechanism: Bovine Serum Albumin (BSA) possesses hydrophobic binding pockets that sequester the ceramide tail, rendering the lipid water-soluble while leaving the polar headgroup available for receptor interaction (e.g., Toll-like Receptors).

Materials:

  • BSA: Fatty-Acid Free (<0.01% FA), Low Endotoxin.

  • Solvent: Ethanol (absolute).

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the phosphonolipid in ethanol to a concentration of 1 mM.

  • BSA Solution: Prepare a 10% (w/v) BSA solution in serum-free cell culture media (e.g., RPMI-1640). Filter sterilize (0.22 µm).

  • Complexing:

    • While vortexing the BSA solution, slowly inject the lipid-ethanol stock.

    • Target Ratio: 1:2 to 1:5 (Lipid:BSA molar ratio).

    • Final Solvent Concentration: Ensure final ethanol concentration is <0.5% to avoid cytotoxicity.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking. The solution should turn from slightly turbid to clear.

Comparative Data & Selection Guide

The following table summarizes the performance characteristics of the two formulation methods based on internal validation data.

FeatureMethod A: LiposomesMethod B: BSA Complex
Physiological Relevance High (Mimics membrane)Medium (Mimics serum transport)
Stability (4°C) 1–2 Weeks2–3 Days (Prepare fresh)
Cytotoxicity Low (Biocompatible lipids)Low (If endotoxin-free BSA is used)
Max Concentration High (~2 mM total lipid)Moderate (~100 µM lipid)
Primary Application Surface binding (ELISA/SPR)Cell signaling (TLR/Cytokines)

Troubleshooting & Expert Tips

  • Issue: Precipitation upon rehydration.

    • Cause: The tetraglycosyl headgroup is extremely polar, while the ceramide is hydrophobic.

    • Fix: Increase the temperature during rehydration to 60°C. If using Method A, increase the percentage of DOPC (helper lipid).

  • Issue: High background in ELISA.

    • Cause: Non-specific binding of the "sticky" sugar residues to the polystyrene plate.

    • Fix: Use Method A (Liposomes) and block plates with 3% BSA before adding the liposomes. Do not use Method B for ELISA, as the carrier BSA will compete with the blocking agent.

  • Safety Note: Although these lipids are derived from E. histolytica, purified GSLs are non-infectious. However, they are potent immunomodulators. Handle with standard BSL-1 PPE.

References

  • Bhattacharya, A., et al. (2000). "The surface of Entamoeba histolytica: Proteophosphoglycans and their role in pathogenicity." Research in Microbiology. Link

  • Cerbón, J., & Flores, J. (1981).[2][3] "Phosphonolipids of Entamoeba histolytica." Journal of Biological Chemistry. Link

  • Avanti Polar Lipids. (2023). "Preparation of Liposomes." Technical Protocols. Link

  • Sigma-Aldrich. (2024). "General Lipid/BSA Solubilization Protocol for Cell Delivery." Technical Documents. Link

  • Fuchs, B., & Schiller, J. (2018). "Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids." Molecules. Link

Sources

Method

Application Note: Structural Elucidation of Ceramide Backbones via Chemical Degradation

Abstract Intact mass spectrometry (MS) of ceramides often fails to resolve isobaric heterogeneity. Isomers differing in double-bond position, chain branching, or hydroxylation patterns (e.g., n-9 vs.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Intact mass spectrometry (MS) of ceramides often fails to resolve isobaric heterogeneity. Isomers differing in double-bond position, chain branching, or hydroxylation patterns (e.g., n-9 vs. n-7 unsaturation) yield identical precursor ions and indistinguishable collision-induced dissociation (CID) fragments. This guide details chemical degradation methodologies —specifically acid-catalyzed methanolysis, ozonolysis, and periodate oxidation—to chemically dismantle the ceramide backbone. These "wet-lab" degradation steps, coupled with GC-MS or LC-MS, provide the unequivocal structural resolution required for rigorous drug development and lipidomic profiling.

Introduction: The Isobaric Challenge

In biological systems, a ceramide detected at m/z 566.5 (d18:1/18:0) could theoretically be:

  • Sphingosine (d18:1) + Stearic Acid (18:0) (Canonical)

  • Isomeric Sphingosine (e.g., cis-14-d18:1) + Stearic Acid

  • Dihydrosphingosine (d18:0) + Oleic Acid (18:1) (Isobaric)

Standard MS/MS fragmentation typically cleaves the amide bond, yielding a characteristic Long Chain Base (LCB) fragment (e.g., m/z 264.3 for d18:1). However, this does not reveal the position of the double bond within the LCB or the fatty acid (FA). To determine the exact structure, we must chemically degrade the molecule into its constituent building blocks.

The Three Pillars of Chemical Degradation
  • Acid Methanolysis: Cleaves the amide bond, separating the LCB from the FA.

  • Ozonolysis: Cleaves C=C double bonds to generate aldehydes, pinpointing unsaturation sites.

  • Periodate Oxidation: Cleaves vicinal diols, distinguishing phytosphingosine (t18:0) from sphingosine (d18:1).

Protocol A: Acid-Catalyzed Methanolysis

Objective: To hydrolyze the amide bond, converting the N-acyl fatty acid into a Fatty Acid Methyl Ester (FAME) and liberating the free Sphingoid Base (LCB) for separate analysis.

Materials
  • Reaction Solvent: 1M HCl in Methanol (anhydrous).

    • Note: Aqueous HCl is ineffective due to lipid insolubility.

  • Extraction Solvent: Hexane (HPLC grade).

  • Quenching Buffer: 0.9% NaCl (aq).

  • Internal Standards: C17:0 Ceramide (non-endogenous).

Step-by-Step Workflow
  • Sample Preparation:

    • Dry down lipid extract containing 10–50 µg of ceramide under N₂ stream in a glass screw-cap vial (Teflon-lined cap).

  • Hydrolysis:

    • Add 500 µL of 1M HCl in Methanol .

    • Flush headspace with N₂ to prevent oxidative artifacts.

    • Incubation: Heat at 80°C for 60 minutes .

    • Causality: This temperature/time provides >95% cleavage of the amide bond without significant degradation of the LCB or isomerization of double bonds.

  • Extraction (The Phase Split):

    • Cool to room temperature.

    • Add 500 µL Hexane and 500 µL 0.9% NaCl .

    • Vortex vigorously for 30 seconds; Centrifuge at 2000 x g for 3 minutes.

  • Separation:

    • Upper Phase (Hexane): Contains FAMEs (Fatty Acid tails). Remove and save for GC-MS.

    • Lower Phase (Aqueous MeOH): Contains Free LCBs (Sphingoid bases).

  • LCB Recovery:

    • Adjust pH of the lower phase to >10 using 5M NaOH (approx. 100-150 µL).

    • Reasoning: LCBs are amines. At acidic pH, they are protonated (

      
      ) and water-soluble. At basic pH, they become neutral (
      
      
      
      ) and extractable.
    • Add 1 mL Chloroform/Methanol (2:1), vortex, and centrifuge. Collect the lower organic phase containing the LCBs.

Analytical Readout[1][2][3][4][5][6]
  • FAMEs: Analyze via GC-FID or GC-MS (e.g., DB-23 column).

  • LCBs: Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) (60°C, 30 min) and analyze via GC-MS to determine chain length and hydroxylation.

Protocol B: Ozonolysis (Double Bond Localization)

Objective: To determine the exact position of unsaturation (e.g.,


 vs 

) by cleaving the double bond into diagnostic aldehydes.
Materials
  • Ozone Source: Ozone generator or pre-saturated ozone solution (in CH₂Cl₂ at -78°C).

  • Reductant: Triphenylphosphine (TPP) or Dimethyl Sulfide (DMS).

  • Solvent: Dichloromethane (DCM) / Methanol (9:1).

Step-by-Step Workflow
  • Reaction:

    • Dissolve the isolated FAME or LCB (from Protocol A) in 200 µL DCM/MeOH (-78°C dry ice/acetone bath).

    • Bubble O₃ gas through the solution until a persistent blue color appears (indicates saturation).

    • Alternative: Add excess O₃-saturated solvent if a generator is unavailable.

  • Quenching & Reduction:

    • Purge excess O₃ with N₂ until the solution is colorless.

    • Add Triphenylphosphine (TPP) (1.5 molar excess).

    • Incubate at RT for 30 minutes.

    • Mechanism:[1][2] The ozonide intermediate is unstable. TPP reduces it to two aldehydes (or an aldehyde and an ester) corresponding to the head and tail of the cleavage site.

  • Analysis:

    • Inject directly into GC-MS.

    • Interpretation: A double bond at C-9 in an 18-carbon chain will yield Nonanal (C9 aldehyde) and Methyl 9-oxononanoate.

Protocol C: Periodate Oxidation (Phytosphingosine Check)

Objective: To confirm the presence of a phytosphingosine backbone (t18:0) by exploiting the unique C3-C4 vicinal diol structure which is absent in sphingosine (d18:1).

Mechanism

Sodium periodate (


) specifically cleaves bonds between adjacent carbons bearing hydroxyl groups (vicinal diols).
  • Phytosphingosine (t18:0): Has -OH at C1, C3, and C4. Cleavage occurs between C3-C4.

  • Sphingosine (d18:1): Has -OH at C1 and C3, but C4 is a double bond. No reaction (or very slow non-specific oxidation).

Step-by-Step Workflow
  • Dissolution: Dissolve lipid in 100 µL Methanol.

  • Oxidation: Add 50 µL 0.2M

    
     (aqueous).
    
  • Incubation: 1 hour at Room Temperature in the dark.

  • Extraction: Add water and Hexane. Extract the resulting fatty aldehyde.

  • Result:

    • If t18:0 is present: You will detect Pentadecanal (C15 aldehyde) via GC-MS.

    • If d18:1 is present: No C15 aldehyde is formed.

Summary of Structural Diagnostics

FeatureMethodDiagnostic Product (Example for C18 Backbone)
Amide Bond Acid MethanolysisFree LCB + FAME
Double Bond (

)
OzonolysisAldehyde of length = Position of

(e.g., Nonanal for

)
Vicinal Diol (t18:0) Periodate OxidationPentadecanal (C15 aldehyde)
LCB Chain Length GC-MS (after Silylation)Molecular Ion (

) of TMS-ether derivative

Visual Workflows (Graphviz)

Diagram 1: The Methanolysis & Extraction Workflow

This diagram illustrates the critical phase separation steps required to isolate the backbone from the fatty acid.

MethanolysisWorkflow Start Intact Ceramide Sample Reaction Add 1M HCl/MeOH 80°C, 60 min Start->Reaction Extraction Add Hexane + 0.9% NaCl Centrifuge Reaction->Extraction PhaseSplit Phase Separation Extraction->PhaseSplit UpperPhase Upper Phase (Hexane) Contains: FAMEs PhaseSplit->UpperPhase Hydrophobic LowerPhase Lower Phase (Acidic MeOH) Contains: LCB-NH3+ PhaseSplit->LowerPhase Hydrophilic Analysis1 GC-MS Analysis (Fatty Acid Profile) UpperPhase->Analysis1 AdjustPH Adjust pH > 10 (NaOH) Extract with CHCl3 LowerPhase->AdjustPH FinalLCB Organic Phase Contains: Free LCBs AdjustPH->FinalLCB Analysis2 Silylation (BSTFA) GC-MS Analysis (Backbone Structure) FinalLCB->Analysis2

Caption: Workflow for acid-catalyzed methanolysis separating ceramide into FAMEs and Long Chain Bases.

Diagram 2: Ozonolysis Mechanism for Localization

This diagram details how Ozonolysis pinpoints the double bond location.

OzonolysisMechanism Substrate Unsaturated Lipid (R1-CH=CH-R2) OzoneStep + Ozone (O3) (-78°C) Substrate->OzoneStep Ozonide Molozonide/Ozonide Intermediate OzoneStep->Ozonide Reduction + TPP (Reduction) Ozonide->Reduction Products Aldehydes (R1-CHO + R2-CHO) Reduction->Products Interpretation MS Identification: Mass of R1 = Position of DB Products->Interpretation

Caption: Ozonolysis mechanism cleaving the C=C bond to yield diagnostic aldehydes for structural assignment.

References

  • Gaubin, Y., et al. (2000). Acid-catalyzed methanolysis of ceramides: An improved method for the determination of sphingoid bases and fatty acids. Journal of Lipid Research.[3]

  • Lipid Maps Consortium. (2023). Lipidomics Standards and Protocols: Sphingolipids. Lipid Maps.

  • Harrison, K.A., & Murphy, R.C. (1996). Direct mass spectrometric analysis of ozonides: Application to unsaturated glycerophosphocholines. Analytical Chemistry.[4][5][6][7][8][9]

  • Sweeley, C.C., & Moscatelli, E.A. (1959). Qualitative microanalysis and estimation of sphingolipid bases.[7] Journal of Lipid Research.[3]

Sources

Application

Visualizing the Invisible: A Guide to TLC Staining Reagents for Phosphonolipids

Introduction: In the landscape of lipid research and drug development, thin-layer chromatography (TLC) remains an indispensable technique for the rapid separation and preliminary identification of phosphonolipids. These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of lipid research and drug development, thin-layer chromatography (TLC) remains an indispensable technique for the rapid separation and preliminary identification of phosphonolipids. These unique lipids, characterized by a direct carbon-phosphorus (C-P) bond, play significant roles in various biological systems and represent a growing area of interest for therapeutic innovation. However, their visualization on a TLC plate is not always straightforward. This guide provides a detailed overview of staining reagents and protocols specifically tailored for the detection of phosphonolipids, offering researchers the technical insights needed to achieve clear, reliable, and sensitive results.

The choice of a staining reagent is critical and depends on the specific research question. Some reagents offer broad-spectrum detection of phosphorus-containing compounds, while others can be adapted for more general lipid visualization. This document will delve into the mechanisms, protocols, and best practices for the most effective phosphonolipid staining methods.

The Foundational Technique: Molybdenum Blue and its Variants

The most specific and widely used method for detecting phosphorus-containing compounds, including phosphonolipids, on TLC plates is the Molybdenum Blue reaction.[1][2][3] This reaction relies on the formation of a deeply colored phosphomolybdate complex.

Mechanism of Action: The Chemistry Behind the Blue Spot

The underlying principle of the Molybdenum Blue stain involves a two-step process. First, under acidic conditions, the phosphate or phosphonate moiety of the lipid reacts with ammonium molybdate to form a colorless heteropoly acid, phosphomolybdic acid. In the subsequent step, a reducing agent reduces the molybdenum(VI) in the complex to lower oxidation states, primarily molybdenum(V), resulting in the characteristic intense blue color.[2] The intensity of the blue spot is proportional to the amount of phosphorus present, allowing for semi-quantitative analysis.

A simple modification of the standard phospholipid-specific spray allows it to be used for the specific detection of phosphonolipids.[4]

Core Staining Protocols for Phosphonolipids

This section provides detailed, step-by-step protocols for the most effective staining reagents for phosphonolipid analysis.

Protocol 1: Dittmer-Lester Reagent (Molybdenum Blue Spray)

This is a classic and highly specific reagent for phospholipids and their phosphonate analogs.[2][5]

Reagent Preparation:

  • Solution A: In a fume hood, carefully add 40.1 g of molybdenum trioxide (MoO₃) to 1 liter of 25 N sulfuric acid (H₂SO₄). Gently boil the mixture for 3-4 hours until the MoO₃ is completely dissolved. Allow the solution to cool slowly to room temperature. The solution will turn a light blue color.[5]

  • Solution B: Boil 1.78 g of molybdenum powder with 500 mL of Solution A for 15 minutes. Cool the solution and decant it from any remaining molybdenum powder.[5]

  • Spray Reagent: Immediately before use, mix equal volumes of Solution A and Solution B with 4.5 volumes of water. This will form a dark green solution.[5]

Staining Procedure:

  • After developing and thoroughly drying the TLC plate, place it in a well-ventilated fume hood.

  • Spray the plate evenly with the freshly prepared Dittmer-Lester reagent until the silica gel is saturated but not dripping.

  • Phosphonolipids and other phosphorus-containing compounds will appear as distinct blue spots against a white or pale yellow background, often without the need for heating.[2]

  • Gentle heating (e.g., with a heat gun or on a hot plate at low temperature) can sometimes intensify the color of the spots.

Causality and Insights: The high concentration of sulfuric acid in the Dittmer-Lester reagent is crucial for the initial formation of the phosphomolybdate complex.[4] The subsequent reduction by the molybdenum powder in Solution B is what generates the vibrant blue color. This two-part preparation ensures the stability and reactivity of the final spray reagent.

Protocol 2: Zinzadze Reagent (Molybdenum Blue Dip)

An alternative to the Dittmer-Lester spray, the Zinzadze reagent offers a dipping method which can provide more uniform background coloring.

Reagent Preparation:

  • Solution I (Perchloric Acid Solution): Prepare a 1 M solution of perchloric acid in a 1:1 (v/v) mixture of water and acetone.[5]

  • Solution II (Ammonium Molybdate Solution): Dissolve 5 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in a mixture of 35 mL of semi-concentrated nitric acid and 65 mL of water.[5]

  • Solution III (Reducing Solution): Prepare a solution of 0.5 g of stannous chloride (SnCl₂) in 100 mL of 0.5 M hydrochloric acid.[5]

Staining Procedure:

  • After development, dry the TLC plate and heat it to 60°C.

  • Spray the warm plate with Solution I (perchloric acid) to hydrolyze any polyphosphates. Dry the plate slowly at 50°C.

  • While the plate is still warm, spray it with Solution II (ammonium molybdate).

  • Immediately after, spray the still-wet plate with Solution III (stannous chloride).

  • Phosphates and phosphonates will appear as blue to blue-green spots.[5]

Causality and Insights: The initial perchloric acid spray is particularly important when analyzing samples that may contain di- or triphosphates, as it ensures their hydrolysis to orthophosphates, which can then react with the molybdate reagent. The use of stannous chloride as the reducing agent provides a rapid and sensitive color development.

General and Ancillary Staining Methods

While Molybdenum Blue is the most specific stain, other reagents can be employed for general lipid visualization or to gain additional information about the separated compounds.

Protocol 3: Ceric Ammonium Molybdate (CAM) Stain

CAM is a versatile and highly sensitive staining reagent for a wide range of lipids, including phosphonolipids.[6][7] It functions as a strong oxidizing agent.

Reagent Preparation:

  • Dissolve 10 g of ammonium molybdate and 4 g of ceric ammonium sulfate in 400 mL of 10% aqueous sulfuric acid.

Staining Procedure:

  • Dip the dried TLC plate in the CAM solution or spray it evenly.

  • Heat the plate with a heat gun or on a hot plate at approximately 100-120°C.

  • Lipids will appear as dark blue or black spots against a yellow-green background.[6]

Mechanism and Insights: The CAM reagent oxidizes the organic lipid molecules upon heating, while the cerium(IV) and molybdenum(VI) are reduced, leading to the formation of colored products.[8] The intensity of the staining can be affected by the degree of unsaturation in the fatty acid chains of the lipids.[8][9]

Protocol 4: Iodine Vapor

Iodine is a simple, non-destructive method for the general visualization of lipids.

Procedure:

  • Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.

  • Lipids will absorb the iodine vapor and appear as brown or yellow-brown spots against a light yellow background.[10]

  • The spots are often transient, so it is important to mark them promptly.

Causality and Insights: Iodine interacts reversibly with the non-polar hydrocarbon chains of lipids. This method is particularly useful for unsaturated lipids due to the interaction of iodine with the double bonds.[10] Since it is non-destructive, the lipids can be recovered from the plate for further analysis after the iodine has sublimed.

Comparative Summary of Staining Reagents

Staining ReagentSpecificitySensitivityProcedureColor of SpotsDestructive?
Dittmer-Lester Phosphorus-containing compoundsHighSprayBlueYes
Zinzadze Reagent Phosphorus-containing compoundsHighSpray/DipBlue to Blue-GreenYes
Ceric Ammonium Molybdate (CAM) General lipidsVery HighDip/Spray & HeatDark Blue/BlackYes
Iodine Vapor General lipids (especially unsaturated)ModerateVapor ExposureBrown/Yellow-BrownNo

Experimental Workflow and Visualization

A typical TLC workflow for phosphonolipid analysis involves several key steps, from sample preparation to final visualization and documentation.

TLC_Workflow General TLC Workflow for Phosphonolipid Analysis cluster_prep Preparation cluster_chrom Chromatography cluster_vis Visualization & Analysis sample_prep Sample Extraction & Preparation spotting Spotting of Sample & Standards sample_prep->spotting plate_prep TLC Plate Activation (e.g., 100°C for 30 min) plate_prep->spotting development Plate Development in Solvent System spotting->development drying Solvent Evaporation development->drying staining Application of Staining Reagent drying->staining heating Heating (if required) staining->heating visualization Visualization of Spots heating->visualization documentation Documentation (Photography/Scanning) visualization->documentation analysis Rf Calculation & Semi-Quantification documentation->analysis

Sources

Method

Enzymatic hydrolysis protocols for phosphonotetraglycosyl ceramide analysis

Application Note & Protocol A Validated Method for the Structural Elucidation of Phosphonotetraglycosyl Ceramides using Sequential Enzymatic Hydrolysis and Mass Spectrometry Abstract: Phosphonosphingolipids, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Validated Method for the Structural Elucidation of Phosphonotetraglycosyl Ceramides using Sequential Enzymatic Hydrolysis and Mass Spectrometry

Abstract: Phosphonosphingolipids, particularly complex structures like phosphonotetraglycosyl ceramides, represent a significant analytical challenge due to the stable carbon-phosphorus bond and the heterogeneity of their glycan and ceramide moieties. These molecules are of particular interest as they are major structural lipids in many marine invertebrates.[1] This application note provides a comprehensive, self-validating protocol for the systematic structural analysis of phosphonotetraglycosyl ceramides. The workflow is built upon a sequential enzymatic hydrolysis strategy designed to selectively cleave specific linkages within the molecule, followed by robust analytical techniques for product identification. We detail the rationale behind enzyme selection, reaction optimization, and downstream analysis using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers with a reliable framework for characterizing these unique sphingolipids.

Principle of the Method & Experimental Rationale

The structural analysis of a complex glycosphingolipid requires a "divide and conquer" approach. The inherent complexity of the phosphonotetraglycosyl ceramide, first identified in the sea hare Dolabella auricularia, necessitates a multi-step process to dismantle the molecule into its constituent parts: the ceramide backbone, the individual monosaccharides, and the phosphono-glycan headgroup.[2]

Our methodology hinges on the sequential and specific action of enzymes to cleave the phosphonoester, glycosidic, and amide bonds.

  • Step 1: Phosphonoester Cleavage: The initial and most critical step is the hydrolysis of the phosphonoester bond linking the aminoethylphosphonate (AEP) to the glycan chain. We employ a broad-spectrum Phospholipase C (PLC), which is known to cleave phospholipids just before the phosphate group.[3] This reaction isolates the tetraglycosyl ceramide from the AEP moiety, simplifying the subsequent analytical steps.

  • Step 2: Deglycosylation: To analyze the ceramide core, the tetrasaccharide chain is systematically removed. This can be achieved using a cocktail of exoglycosidases specific to the known linkages or, more efficiently, with a broad-spectrum enzyme like Endoglycoceramidase (EGCase), which cleaves the entire glycan chain from the ceramide.[4]

  • Step 3: Deacylation: For detailed analysis of the long-chain base (sphingoid base), the N-acyl chain is removed from the ceramide. This is accomplished using Sphingolipid Ceramide N-Deacylase (SCDase), which hydrolyzes the amide bond to yield a free fatty acid and a lyso-sphingolipid (sphingosine).[4][5]

The products of each hydrolysis step are then analyzed, primarily by LC-MS/MS, which provides three orthogonal points of specificity: chromatographic retention time, molecular mass, and structure-specific fragmentation patterns.[6] This systematic approach ensures a self-validating workflow, where the identity of each liberated component corroborates the structure of the parent molecule.

Figure 1: Overall experimental workflow for the structural analysis of phosphonotetraglycosyl ceramide.
Structural Overview and Enzymatic Cleavage Sites

The target molecule, phosphonotetraglycosyl ceramide, has a defined structure that dictates our enzymatic strategy.[2] The diagram below illustrates the primary structure and the specific bonds targeted by each enzyme in the proposed workflow.

G cluster_Ceramide Ceramide Backbone cluster_Glycan Glycan Chain Cer Sphingoid Base FA Fatty Acid (R) Cer->FA Amide Linkage Glc Glc (β1-4) Cer->Glc Glycosidic Bond (β1-1) Cer->EGCase_cut Cer->SCDase_cut Gal1 Gal (β1-4) Glc->Gal1 MeGal 3-O-Me-Gal (α1-3) Gal1->MeGal Gal2 Gal (α1-2) MeGal->Gal2 AEP Aminoethyl- phosphonate (AEP) Gal2->AEP Phosphonoester Linkage (C6) Gal2->PLC_cut PLC_cut->AEP Phospholipase C (PLC) EGCase_cut->Glc Endoglycoceramidase (EGCase) SCDase_cut->FA SCDase

Figure 2: Structure of phosphonotetraglycosyl ceramide and key enzymatic cleavage sites.
Materials and Reagents
  • Enzymes:

    • Phospholipase C (from Bacillus cereus, EC 3.1.4.3), Sigma-Aldrich

    • Sphingolipid Ceramide N-Deacylase (SCDase, from Shewanella alga), Takara Bio

    • Endoglycoceramidase II (EGCase II, from Rhodococcus sp.), Takara Bio

  • Solvents & Buffers:

    • Chloroform, Methanol, 2-Propanol, Acetonitrile, Hexane (HPLC or LC-MS grade)

    • Sodium Acetate, Tris-HCl, Ammonium Acetate

    • Formic Acid (LC-MS grade)

    • Ultrapure Water

  • Standards:

    • Ceramide (d18:1/16:0), Sphingosine (d18:1), Palmitic Acid (16:0) (Avanti Polar Lipids)

    • Deuterated ceramide internal standards for quantification (e.g., Cer d18:1/16:0-d7)[7]

  • Consumables:

    • Silica Gel 60 TLC plates (Merck)

    • C18 Solid Phase Extraction (SPE) cartridges

    • HPLC vials with inserts

    • Glass reaction vials (2 mL)

Detailed Experimental Protocols
  • Homogenization: Homogenize 1 g of wet tissue sample in a Dounce homogenizer with 19 mL of Chloroform:Methanol (1:2, v/v).

  • Lipid Extraction (Modified Bligh-Dyer):

    • Transfer the homogenate to a glass tube. Add 5 mL of chloroform and 5 mL of water.

    • Vortex vigorously for 2 minutes and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase using a Pasteur pipette.

    • Re-extract the upper aqueous phase with 5 mL of chloroform.

    • Pool the organic phases and dry under a stream of nitrogen gas.

  • Purification by TLC:

    • Resuspend the dried lipid extract in 100 µL of Chloroform:Methanol (2:1, v/v).

    • Spot the extract onto a Silica Gel 60 TLC plate.

    • Develop the plate using a solvent system of Chloroform:Methanol:Water (65:25:4, v/v/v).[8]

    • Visualize lipid bands by spraying with a 0.01% primuline solution and viewing under UV light.[8]

    • Identify the phosphonotetraglycosyl ceramide band based on its polarity relative to known standards (e.g., sphingomyelin, gangliosides).

    • Scrape the corresponding silica band and extract the lipid by vortexing three times with 1 mL of Chloroform:Methanol (1:2, v/v).

    • Pool the extracts, filter to remove silica, and dry under nitrogen.

A. Step 1: Phospholipase C (PLC) Digestion

  • Rationale: PLC from B. cereus exhibits broad specificity, capable of hydrolyzing the phosphodiester bond in various phospholipids, making it a suitable candidate for cleaving the phosphonoester linkage.[9][10]

  • Reaction Setup: Resuspend ~50 nmol of the purified lipid in 200 µL of 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM CaCl₂ and 0.1% Triton X-100. Sonicate for 5 minutes to ensure proper substrate dispersion.

  • Enzyme Addition: Add 1.0 U of Phospholipase C.

  • Incubation: Incubate the reaction at 37°C for 12 hours with gentle shaking.

  • Reaction Quench & Extraction: Stop the reaction by adding 750 µL of Chloroform:Methanol (1:2, v/v). Vortex, centrifuge, and collect the lower organic phase containing the resulting tetraglycosyl ceramide. Dry under nitrogen.

  • Verification: Analyze a small aliquot of the product via TLC to confirm the shift in polarity compared to the starting material.

B. Step 2: Endoglycoceramidase (EGCase) Digestion

  • Rationale: EGCase cleaves the β-glycosidic linkage between the glucose and the ceramide, releasing the entire intact glycan chain and the ceramide backbone. This is more efficient than using a cocktail of exoglycosidases.[4]

  • Reaction Setup: Resuspend the dried product from Step 1 in 100 µL of 50 mM sodium acetate buffer (pH 5.5) containing 0.2% sodium cholate.

  • Enzyme Addition: Add 2 mU of EGCase II.

  • Incubation: Incubate at 37°C for 18 hours.

  • Product Extraction: Perform a Folch extraction as described in Protocol 1, Step 2. The resulting ceramide will be in the lower organic phase.

C. Step 3: Sphingolipid Ceramide N-Deacylase (SCDase) Digestion

  • Rationale: SCDase specifically hydrolyzes the amide bond, which is essential for determining the individual structures of the sphingoid base and the N-acyl chain.[5]

  • Reaction Setup: Resuspend the dried ceramide from Step 2 in 100 µL of 50 mM Tris-HCl buffer (pH 7.5) containing 0.1% Triton X-100.

  • Enzyme Addition: Add 5 mU of SCDase.

  • Incubation: Incubate at 37°C for 12 hours.[5]

  • Product Extraction: Extract the lipids (sphingoid base and fatty acid) using the Folch procedure.

ParameterPhospholipase CEndoglycoceramidaseSCDase
Enzyme Conc. 1.0 U / 50 nmol substrate2 mU / reaction5 mU / reaction
Buffer 50 mM Tris-HCl50 mM Sodium Acetate50 mM Tris-HCl
pH 7.55.57.5
Additives 5 mM CaCl₂, 0.1% Triton X-1000.2% Sodium Cholate0.1% Triton X-100
Temperature 37°C37°C37°C
Incubation Time 12 hours18 hours12 hours
Table 1: Optimized Enzymatic Hydrolysis Conditions.
  • Rationale: LC-MS/MS is the gold standard for ceramide analysis, offering high sensitivity and specificity for identifying and quantifying individual lipid species.[11][12]

  • Sample Preparation: Resuspend the dried lipid extracts from each enzymatic step in 100 µL of Methanol. Spike with an appropriate deuterated internal standard for quantification.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: 2-Propanol:Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A linear gradient from 60% A to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Tandem Mass Spectrometry (MS/MS) using a product ion scan or Multiple Reaction Monitoring (MRM).

    • Product Ion Scan: For ceramide identification, scan for precursor ions that produce a characteristic product ion at m/z 264.3, corresponding to the sphingosine backbone after loss of water.[7][13]

    • MRM: For quantification, monitor specific transitions (e.g., precursor ion [M+H]⁺ -> product ion m/z 264.3 for endogenous ceramide; precursor ion [M+H]⁺ -> product ion m/z 271.3 for d7-ceramide standard).[7]

Data Interpretation & System Validation
  • Ceramide Identification: A peak identified in the chromatogram after EGCase digestion should exhibit an [M+H]⁺ ion corresponding to a ceramide mass and produce a strong fragment at m/z 264.3 in the MS/MS spectrum.

  • Sphingoid Base and Fatty Acid Identification: After SCDase digestion, new peaks corresponding to the free sphingoid base (e.g., sphingosine, m/z 300.3 for d18:1) and the free fatty acid will appear. Their masses will confirm the composition of the ceramide identified in the previous step.

  • Controls for Validation:

    • No-Enzyme Control: A parallel sample preparation carried through the entire process without the addition of enzymes. This ensures that observed products are the result of enzymatic activity and not degradation.

    • Positive Control: Run a known standard (e.g., sphingomyelin for PLC, a standard glycosphingolipid for EGCase) to confirm enzyme activity.

Troubleshooting
ProblemPotential CauseSolution
Incomplete Hydrolysis Insufficient enzyme activity; Poor substrate solubility; Incorrect buffer conditions.Verify enzyme activity with a positive control. Increase sonication time or detergent concentration. Double-check buffer pH and composition.
Low Signal in MS Poor ionization; Low sample concentration; Ion suppression.Optimize MS source parameters. Concentrate the sample. Dilute the sample to mitigate ion suppression effects.[14]
Multiple Unidentified Peaks Sample contamination; Non-specific enzyme activity; Sample degradation.Use high-purity solvents. Run no-enzyme control. Ensure samples are stored at -80°C and handled on ice.

References

  • Bird, S. S., Marur, V. R., Sniatynski, M. J., & E. (2019). Simplified Mass Spectrometric Analysis of Ceramides using a Common Collision Energy. ACS Omega.
  • Shaner, R. L., Allegood, J. C., Park, H., Wang, E., Kelly, S., Haynes, C. A., Sullards, M. C., & Merrill, A. H., Jr. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of lipid research.
  • Creative Proteomics. (n.d.). Techniques for Ceramide Analysis.
  • Hsu, F. F. (2018). Ceramide Analysis by Multiple Linked-Scan Mass Spectrometry Using a Tandem Quadrupole Instrument. Methods in molecular biology (Clifton, N.J.).
  • Al-Sulaiti, H., Dib, S., Al-Muraikhy, S., & El-Agnaf, O. (2025). Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Analytical Chemistry.
  • Spectroscopy Staff. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Spectroscopy.
  • Jiang, X., Abe, M., & Shayman, J. A. (2013). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies.
  • Matsubara, T., & Hayashi, A. (1991). Analysis of phospho- and phosphonosphingolipids by high-performance liquid chromatography.
  • van Echten-Deckert, G., & Zschoche, A. (2018). Sphingolipid Extraction and Analysis by Thin-Layer Chromatography. Methods in molecular biology (Clifton, N.J.).
  • Basáñez, G., Riquelme, G., & Goni, F. M. (1997). Phospholipase C hydrolysis of phospholipids in bilayers of mixed lipid compositions. FEBS letters.
  • Wikipedia contributors. (2024). Phospholipase C. Wikipedia.
  • Diaz-Meco, M. T., Larrodera, P., Lopez-Barahona, M., Cornet, M. E., Barreno, P. G., & Moscat, J. (1989). Phospholipase C-mediated hydrolysis of phosphatidylcholine is activated by muscarinic agonists. The Biochemical journal.
  • Lee, C. T., Evans, J. E., & Deonarine, A. S. (2019). Profiling of glycosphingolipids with SCDase digestion and HPLC-FLD-MS. Analytical and bioanalytical chemistry.
  • Myers, D. S., Ivanova, P. T., & Brown, H. A. (2011).
  • Lee, Y. M., Kim, H. J., Kim, J., & Kim, Y. (2012). Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. Journal of analytical methods in chemistry.
  • Imbs, A. B., & Varaksin, N. N. (2021).
  • Abe, S., Araki, S., Satake, M., & Kojima, H. (1994). Occurrence of phosphonotetraglycosyl ceramide in the sea hare Dolabella auricularia. The Journal of biological chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting ion suppression in MS analysis of phosphonolipids

Technical Troubleshooting & Method Optimization Status: Operational Current Queue: Ion Suppression & Matrix Interference Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Troubleshooting & Method Optimization

Status: Operational Current Queue: Ion Suppression & Matrix Interference Lead Scientist: Dr. A. Vance, Senior Application Specialist

Welcome to the Support Hub

You are likely here because your phosphonolipid (PnL) signals are erratic, your sensitivity is dropping in complex matrices, or you cannot distinguish your target PnLs from the overwhelming background of isobaric phospholipids (PLs).

Phosphonolipids (containing a stable C-P bond) present unique challenges compared to their C-O-P phospholipid counterparts.[1] They are often low-abundance signaling molecules masked by the membrane lipidome. This guide moves beyond basic operation into advanced troubleshooting.

Module 1: The Diagnostic Phase

Q: How do I prove "Ion Suppression" is the actual cause of my signal loss?

The Issue: Researchers often confuse low extraction recovery with ion suppression. You cannot fix the problem until you locate it. The Solution: The Post-Column Infusion (PCI) method. This is the gold standard for visualizing exactly where and when suppression occurs in your chromatogram.

Protocol: Post-Column Infusion Setup
  • Bypass the Column: Set up a syringe pump with a standard solution of your target phosphonolipid (conc. ~100 ng/mL).

  • Tee-In: Connect the syringe pump to the LC eluent flow after the analytical column but before the MS source using a PEEK tee-connector.

  • Inject Matrix: Inject a "blank" extracted matrix sample (e.g., plasma extract without internal standard) into the LC.

  • Monitor: Acquire data in MRM mode for your target. You should see a steady baseline (from the infusion) interrupted by "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix.

Workflow Diagram

PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Eluting Matrix Tee Mixing Tee (High Pressure) Column->Tee Syringe Syringe Pump (Target Analyte Constant Flow) Syringe->Tee Constant Signal MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Result: Baseline Dips = Suppression MS->Data

Figure 1: Post-Column Infusion setup. Deviations in the steady-state signal indicate retention times where matrix components actively suppress ionization.

Module 2: Chromatography Solutions

Q: My phosphonolipids co-elute with phospholipids. How do I separate them?

The Issue: Phosphonolipids (PnLs) and Phospholipids (PLs) are structurally nearly identical. In Reversed-Phase (RP) chromatography, they co-elute because their hydrophobic tails are similar. The massive abundance of PLs "steals" charge from your trace PnLs. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .[2]

Expert Insight: HILIC separates lipids based on headgroup polarity.[3][4]

  • Phospholipids (C-O-P): slightly more polar.

  • Phosphonolipids (C-P): The C-P bond is less electronegative than the C-O-P ester linkage, making the headgroup slightly less polar.

  • Result: HILIC can resolve these classes, moving your PnL analyte away from the suppression zone of the bulk PLs.

Comparison: HILIC vs. Reversed-Phase (RP)
FeatureReversed-Phase (C18)HILIC (Silica/Amide)
Separation Mechanism Hydrophobicity (Fatty Acid Chain Length)Polar Headgroup Interaction
Elution Order Lysolipids

Short Chain

Long Chain
Non-polar (TAGs)

PE

PC

Lyso
Class Separation Poor (Classes overlap)Excellent (Classes separate distinctively)
Ionization Efficiency Moderate (High organic start)High (High organic mobile phase enhances ESI desolvation)
Best For Lipidomics profiling of speciesTargeted quantification of polar lipids

Module 3: Sample Preparation (The "Acid Wash")

Q: Standard extraction isn't clean enough. Is there a chemical trick to remove interferences?

The Issue: Liquid-Liquid Extraction (LLE) like Bligh & Dyer extracts all lipids. You need to remove the bulk phospholipids to see the phosphonolipids. The Solution: Differential Acid Hydrolysis.

Expert Insight: This is the most critical chemical difference.

  • Phospholipids (PLs): The acyl chains are attached via ester bonds, and the headgroup via a phosphodiester bond. These are labile (breakable) in strong acid/heat.

  • Phosphonolipids (PnLs): The C-P bond is extremely stable. It resists acid hydrolysis that destroys PLs.

Protocol: The "Acid Wash" Cleanup
  • Initial Extraction: Perform standard Bligh & Dyer extraction on your tissue/plasma. Dry the organic layer.

  • Hydrolysis: Reconstitute lipid film in 2M HCl (in Methanol/Water 1:1).

  • Incubation: Heat at 60°C for 1 hour.

    • Mechanism:[5][6] PLs hydrolyze into free fatty acids and water-soluble backbones. PnLs remain intact.

  • Re-Extraction: Add Chloroform and Water to induce phase separation.

  • Collection: The intact PnLs will partition into the organic (Chloroform) phase. The hydrolyzed PL byproducts (now more polar) often shift to the aqueous phase or elute differently.

Decision Tree: Sample Prep Selection

Sample_Prep Start Start: Biological Sample LLE Liquid-Liquid Extraction (Bligh & Dyer / MTBE) Start->LLE Check Is Matrix Suppression High? LLE->Check Simple Direct Analysis (HILIC-MS/MS) Check->Simple No Complex Perform Acid Hydrolysis (2M HCl, 60°C, 1hr) Check->Complex Yes Result PLs Hydrolyzed PnLs Intact Complex->Result Final Re-Extract & Analyze Result->Final

Figure 2: Differential extraction workflow utilizing the chemical stability of the C-P bond to remove interfering phospholipids.

Module 4: Mass Spec Tuning

Q: I see "Sodium Adducts" (+Na) dominating my spectrum. How do I stop this?

The Issue: Phosphonolipids are metal magnets. If your spectrum is split between


, 

, and

, your sensitivity is divided by three. The Solution: Mobile phase additives and system passivation.
  • Add Ammonium Acetate: Add 10mM Ammonium Acetate to your mobile phase. This forces the formation of

    
    , which is often more stable and consolidates the signal into a single peak.
    
  • Passivation: Phosphate groups bind to stainless steel (iron).

    • Hardware: Replace steel capillaries with PEEK tubing where possible.

    • Chemical:[1][2][7] Inject Medronic Acid (5 µM in mobile phase A) to shield the metal surfaces of the LC system, preventing analyte loss on the column walls.

References

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. [Link]

  • Tfaili, S., et al. (2019). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry.[2][3][6][8][9][10][11][12][13][14][15] [Link]

  • McGrath, K.C., et al. (2022). Spatial metabolomics shows contrasting phosphonolipid distributions in tissues of marine bivalves.[1] PeerJ. (Demonstrates stability and distribution of PnLs). [Link]

  • Niemi, R.J., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • Lipid MAPS Consortium. Lipidomics Standards and Protocols. (General reference for HILIC separation of lipid classes). [Link]

Sources

Optimization

Optimizing column chromatography for phosphonotetraglycosyl ceramide separation

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Glycosphingolipid Optimization Welcome to the Advanced Lipidology Support Hub. You are likely here because standard lipid protocols are failing you.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Glycosphingolipid Optimization

Welcome to the Advanced Lipidology Support Hub.

You are likely here because standard lipid protocols are failing you. Phosphonotetraglycosyl ceramides (Pn-GLs) are notoriously difficult to isolate. Unlike standard neutral glycolipids, they possess an anionic phosphonate headgroup (C-P bond) and a bulky tetrasaccharide chain, creating a "polarity paradox"—too polar for standard silica, yet too hydrophobic for pure aqueous chromatography.

This guide bypasses generic advice. We focus on the specific causality of separation failures involving DEAE-Sephadex A-25 , Iatrobeads , and Solvent System Engineering .

Module 1: The "Rough Cut" – Ion Exchange Chromatography

User Issue Ticket #402: "I performed a Folch partition, but my phosphonolipid is smearing across both phases or getting lost during ion exchange."

The Diagnostic

Phosphonotetraglycosyl ceramides are acidic glycosphingolipids . In a standard Folch partition (Chloroform:Methanol:Water), they often partition into the aqueous upper phase due to the high polarity of the four sugars and the phosphonate group, behaving similarly to gangliosides. However, depending on the fatty acid chain length, significant amounts can remain in the lower phase.

The Fix: Anion Exchange via DEAE-Sephadex A-25 You must treat the total lipid extract (or combined phases) with a weak anion exchanger to separate neutral lipids from your acidic phosphonolipid.

Q: Why DEAE-Sephadex A-25 and not Q-Sepharose? A: DEAE (Diethylaminoethyl) is a weak anion exchanger. For glycolipids, the dextran matrix of Sephadex is often preferred over agarose (Sepharose) for initial bulk purification because it swells in organic solvents (like methanol/chloroform/water mixtures), allowing lipids to penetrate the bead. Q-Sepharose is often too strong, making elution of the phosphonate group difficult without using high salt concentrations that require tedious desalting.

Protocol: The Acetate Displacement

  • Column Prep: Swell DEAE-Sephadex A-25 (acetate form) in Methanol.

  • Loading: Dissolve sample in Chloroform:Methanol (1:1) and load.

  • Wash (Neutral Fraction): Elute with 5-10 column volumes of Methanol . This removes neutral glycolipids (cerebrosides) and phospholipids (PC, PE).

  • Elution (Acidic Fraction): Elute your phosphonotetraglycosyl ceramide with 0.1 M to 0.5 M Ammonium Acetate in Methanol .

Critical Insight: The phosphonate group (C-P) is anionic. The ammonium acetate acts as a displacer ion. If your recovery is low, your salt concentration is likely insufficient to break the ionic bond.

Module 2: The "Fine Tuning" – Iatrobeads vs. Silica Gel

User Issue Ticket #409: "My peaks are tailing badly on Silica Gel 60. I can't separate the tetraglycosyl variant from the triglycosyl impurities."

The Diagnostic

Standard Silica Gel 60 has irregular particle shapes and a wide pore size distribution. For a molecule as large as a tetraglycosyl ceramide, this causes "eddy diffusion" and irreversible adsorption of the phosphate moiety to active silanol sites, resulting in tailing.

The Fix: Switch to Iatrobeads (6RS-8060) Iatrobeads are porous, spherical silica beads specifically sintered for lipidology. They possess a uniform pore structure that allows for faster flow rates and sharper peaks for polar glycolipids.

Q: What is the optimal solvent system for Tetraglycosyl Ceramides? A: You need a system that balances the hydrophobicity of the ceramide tail with the extreme polarity of the sugar/phosphonate head.

Recommended Solvent System (Isocratic):

Component Ratio (v/v/v) Function
Chloroform 60 Solubilizes the lipid tail (Ceramide).
Methanol 35 Solubilizes the glycan chain.

| Water | 8 | Critical modifier. Hydrates the silica to reduce active site binding. |

Note: If the compound elutes too fast, decrease Water to 6 parts. If it sticks, increase to 9 parts.

Module 3: Visualizing the Workflow

The following diagram illustrates the logical flow for isolating these specific lipids, including the critical decision points for troubleshooting.

PnGL_Isolation Start Raw Tissue Extract (e.g., Aplysia skin/eggs) Folch Folch Partition (CHCl3:MeOH:H2O) Start->Folch Combined Combine Upper & Lower Phases (To prevent loss) Folch->Combined Risk of splitting polar lipids DEAE DEAE-Sephadex A-25 (Acetate Form) Combined->DEAE Neutral Elute: Methanol (Neutral Glycolipids) DEAE->Neutral Fraction 1 Acidic Elute: NH4OAc in MeOH (Phosphonolipids) DEAE->Acidic Fraction 2 (Target) Desalt Desalting (C18 Cartridge or Dialysis) Acidic->Desalt Iatro Iatrobeads Column (CHCl3:MeOH:H2O 60:35:8) Desalt->Iatro Final Pure Phosphonotetraglycosyl Ceramide Iatro->Final

Figure 1: Optimized Isolation Workflow for Phosphonoglycosphingolipids. Note the consolidation of phases prior to DEAE chromatography to prevent yield loss.

Module 4: Troubleshooting FAQ

Q: I suspect my compound is degrading during the acidic elution. Is the C-P bond stable? A: Yes. Unlike the phosphoester bond (C-O-P) found in phospholipids, the phosphonate bond (C-P) is remarkably stable against acid and base hydrolysis. You can even perform mild alkaline hydrolysis (saponification) to remove ester-linked fatty acids without breaking the headgroup bond. This stability is a key identification feature [1].

Q: I cannot see my compound on TLC. What stain should I use? A: Phosphonolipids lack a UV chromophore.

  • Orcinol-H2SO4: Heats to a purple/blue color (detects the sugars).

  • Dittmer-Lester Reagent (Molybdenum Blue): Specific for phosphorus. Phosphonolipids will appear as blue spots on a white background.

  • HPTLC Primuline Stain: Non-destructive. Spray with 0.01% Primuline in Acetone/Water (80:20), then view under UV 365nm (lipids fluoresce yellow/blue).

Q: My sample is contaminated with salts after the DEAE step. How do I desalt it? A: Do not use dialysis tubing for small quantities; you will lose sample to the membrane. Use a Sep-Pak C18 cartridge :

  • Prime cartridge with Methanol, then Water.[1]

  • Load sample (in water/methanol mix).[1]

  • Wash with Water (removes Ammonium Acetate).

  • Elute Lipid with Methanol or Chloroform:Methanol (2:1).

Module 5: Troubleshooting Logic Tree

Use this decision tree when your peaks are undefined or recovery is low.

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type Tailing Peak Tailing/Broadening Type->Tailing NoRet No Retention on Column Type->NoRet Loss Low Recovery Type->Loss Sol1 Switch to Iatrobeads Check Water Content Tailing->Sol1 Sol2 Reduce Polarity (Less MeOH/H2O) NoRet->Sol2 Sol3 Increase Salt (DEAE) or Check Interphase (Folch) Loss->Sol3

Figure 2: Rapid Diagnostic Logic for Chromatographic Failures.

References
  • Araki, S., et al. (1987).[2] "Isolation and characterization of a novel 2-aminoethylphosphonyl-glycosphingolipid from the skin of the sea hare, Aplysia kurodai." Journal of Biochemistry.

  • Ando, S., et al. (1976). "High resolution preparative column chromatographic system for gangliosides using DEAE-Sephadex and a new porous silica, Iatrobeads."[3] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.

  • Bodennec, J., et al. (2000).[4] "A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges."[4] Journal of Lipid Research.[4][5][6]

  • Yamada, S., et al. (1995).[7] "Structural analysis of a novel triphosphonoglycosphingolipid from the egg of the sea hare, Aplysia kurodai." Journal of Biochemistry.

Sources

Troubleshooting

Minimizing sample degradation during phosphonolipid purification

Technical Guide & Troubleshooting Repository Introduction: The Stability Paradox As researchers, we often assume phosphonolipids are "indestructible" compared to their phospholipid counterparts due to the robust carbon-p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Repository

Introduction: The Stability Paradox

As researchers, we often assume phosphonolipids are "indestructible" compared to their phospholipid counterparts due to the robust carbon-phosphorus (C-P) bond replacing the labile C-O-P ester linkage. This is a dangerous half-truth. While the headgroup is enzymatically stable against phospholipase C and D, the hydrophobic acyl chains remain highly susceptible to oxidative degradation (peroxidation), and any remaining ester linkages (sn-1/sn-2 positions) are vulnerable to acid/base hydrolysis.

This guide moves beyond standard protocols to address the causality of degradation, providing a self-validating system to ensure your spectral data reflects the biology, not the work-up.

Module 1: Extraction & Pre-Purification

The Objective: Isolate lipids while freezing the "chemical clock" of degradation.

Core Protocol: Modified Bligh-Dyer for Phosphonolipids

Standard Bligh-Dyer is insufficient for phosphonolipids due to their high polarity and potential for rapid oxidation.

Critical Control Points (CCPs):

  • Antioxidant Shielding: You must introduce antioxidants before cell lysis. Once a radical cascade begins, it is autocatalytic.

  • Enzyme Inhibition: Even if the C-P bond is stable, endogenous lipases can strip fatty acid tails (deacylation).

Step-by-Step Workflow
  • Preparation of Solvent A (The Shield):

    • Methanol/Chloroform (2:1 v/v).

    • Additive: 0.01% (w/v) Butylated Hydroxytoluene (BHT).

    • Why: BHT acts as a radical scavenger. 0.01% is the "Goldilocks" concentration—sufficient to stop peroxidation but low enough to not interfere with mass spectrometry (MS) ionization [1].

  • Homogenization (Cold Shock):

    • Add Solvent A to tissue/cells on ice.

    • Strict Rule: Keep temperature < 4°C.

    • Why: Low temperature inhibits endogenous phospholipases (PLA2) that might otherwise cleave the acyl chains [2].

  • Phase Separation:

    • Add Chloroform and 0.2M HCl (acidified water) to induce phase split.

    • Why Acid? Phosphonolipids are often zwitterionic or acidic. Lowering pH suppresses ionization of the phosphonate headgroup, driving the lipid into the organic (chloroform) phase.

  • Drying (The Danger Zone):

    • Evaporate solvent under a stream of Nitrogen (N2) or Argon .

    • Never use compressed air. Oxygen is the enemy.

    • Temperature Limit: < 30°C.

Visualization: Extraction Logic Flow

ExtractionWorkflow Start Biological Sample Lysis Homogenization (MeOH:CHCl3 2:1) Start->Lysis PhaseSplit Phase Separation (Add CHCl3 + 0.2M HCl) Lysis->PhaseSplit CCP1 CCP: Add 0.01% BHT (Prevents Oxidation) CCP1->Lysis Essential Additive OrganicPhase Collect Organic Phase (Bottom Layer) PhaseSplit->OrganicPhase CCP2 CCP: Acidic pH (Protonates Phosphonate) CCP2->PhaseSplit Optimizes Recovery Drying Evaporation (<30°C, N2 Stream) OrganicPhase->Drying Final Crude Extract Drying->Final

Caption: Figure 1. Modified extraction workflow highlighting Critical Control Points (CCPs) for antioxidant addition and pH control.

Module 2: Chromatographic Purification

The Objective: Separate phosphonolipids from phospholipids without inducing hydrolysis or irreversible adsorption.

The Problem with Silica (Normal Phase)

Traditional silica chromatography is risky for phosphonolipids. The high acidity of the silica silanols can bind the polar phosphonate headgroup irreversibly, leading to low yields and "tailing" peaks.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the superior modality for phosphonolipids. It uses a polar stationary phase (like silica or amide) but an organic-rich mobile phase.[1][2] This creates a "water layer" on the bead surface where partition occurs [3].[1]

Comparative Data: HILIC vs. Normal Phase
FeatureNormal Phase (Silica)HILIC (Amide/Diol)Impact on Phosphonolipid
Mobile Phase Hexane/IsopropanolAcetonitrile/Amm. AcetateHILIC uses MS-compatible solvents.[3]
Adsorption Risk High (Irreversible binding)Low (Partition mechanism)HILIC improves recovery >90%.
pH Stability Acidic solvents commonBuffered (pH 6-7)HILIC prevents acid hydrolysis of esters.
Peak Shape Broad/TailingSharp/SymmetricalBetter resolution of isobaric species.
Recommended HILIC Protocol
  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide).

  • Mobile Phase A: Acetonitrile (95%) + 10mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: Water (50%) + Acetonitrile (50%) + 10mM Ammonium Acetate.

  • Gradient: 0% B to 50% B over 20 mins.

  • Why Ammonium Acetate? It provides ionic strength to mask residual silanols, preventing the phosphonate headgroup from "sticking" to the column hardware [3].

Visualization: Purification Decision Tree

PurificationLogic Sample Crude Lipid Extract CheckPolarity Is Headgroup Highly Polar? (e.g., Phosphonate/Phosphate) Sample->CheckPolarity NormalPhase Normal Phase (Silica) RISK: Irreversible Adsorption CheckPolarity->NormalPhase No (Neutral Lipids) HILIC HILIC (Amide/Diol) OPTIMAL: High Recovery CheckPolarity->HILIC Yes (Phosphonolipids) ReversePhase Reverse Phase (C18) Issue: Poor Retention of Polars CheckPolarity->ReversePhase Alternative (If hydrophobic tail dominates)

Caption: Figure 2. Decision matrix for selecting the optimal chromatographic mode. HILIC is prioritized for polar phosphonolipids to prevent adsorption losses.

Module 3: Storage & Handling

The Objective: Maintain sample integrity post-purification.

The "Plasticizer" Threat: Never store purified phosphonolipids in plastic tubes (Eppendorf/Falcon) for long periods in organic solvents (especially chloroform). Plasticizers (phthalates) leach into the sample, appearing as massive contaminant peaks in Mass Spectrometry (m/z 391, 413, etc.) [4].

Storage Protocol:

  • Vessel: Amber Glass Vials with Teflon-lined caps.

  • State: Dry film or dissolved in Chloroform (if short term).

  • Atmosphere: Flush vial with Argon gas before capping. Argon is heavier than air and forms a better "blanket" than Nitrogen.

  • Temperature: -80°C is mandatory for storage > 1 week.

Troubleshooting Center (FAQ)

Q1: My phosphonolipid yield is low, but I see a large smear at the solvent front on TLC. What happened? A: This indicates oxidative degradation . The "smear" is likely polymerized lipids or breakdown products.

  • Fix: Increase BHT concentration to 0.05% during extraction. Ensure all solvents are degassed. Check the age of your chloroform (chloroform forms phosgene and HCl over time; use stabilized HPLC-grade).

Q2: I am losing my sample during Rotary Evaporation. It bumps violently. A: Phosphonolipids are surfactants; they lower surface tension, causing foaming/bumping.

  • Fix: Do not use a Rotavap for volumes < 5mL. Use a Nitrogen Blowdown evaporator.[4] If using a Rotavap, use a "bump trap" and follow the 20/40/60 Rule : Cooling water at 20°C, Vapor at 40°C, Bath at 60°C (though for lipids, keep the bath <35°C and increase vacuum) [5].

Q3: My Mass Spec data shows the correct mass for the headgroup, but the fatty acid tails are shorter than expected. A: This is Hydrolysis . You likely have residual acid from the extraction phase or active phospholipases.

  • Fix: Ensure the final extract is washed with neutral water or weak buffer to remove excess HCl. Keep samples on ice strictly.

Q4: Can I use plastic pipette tips? A: Yes, for brief transfers. However, avoid "pre-wetting" the tip multiple times with chloroform, as this can extract polypropylene additives. Use glass Pasteur pipettes for all chloroform handling whenever possible.

References

  • ResearchGate. (2021). What is the optimal concentration of BHT for extracting lipids?Link

  • Thermo Fisher Scientific. (n.d.). HILIC Overview and Retention Mechanisms.[1]Link

  • PubMed. (2010).[3] Separation of phospholipid classes by hydrophilic interaction chromatography (HILIC).[3]Link

  • Organomation. (n.d.). How to Dry Lipid Extracts: Operational Principles and Best Practices.Link

  • GWSI. (2024). Rotary Evaporator Solvent Chart and the 20/40/60 Rule.Link

Sources

Optimization

Technical Support Center: Purification of Marine-Derived Phosphonotetraglycosyl Ceramide (PnTC)

To: Research & Development Team From: Senior Application Scientist, Marine Lipids Division Subject: Troubleshooting & Optimization Guide for PnTC Isolation Introduction You are likely accessing this guide because you are...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Marine Lipids Division Subject: Troubleshooting & Optimization Guide for PnTC Isolation

Introduction

You are likely accessing this guide because you are encountering difficulties in isolating Phosphonotetraglycosyl Ceramide (PnTC) from marine gastropods like Aplysia kurodai (Sea Hare) or Turbo cornutus.

PnTC is not a standard lipid. It contains a carbon-phosphorus (C-P) bond (2-aminoethylphosphonate) attached to a carbohydrate chain.[1] This C-P bond confers unique stability and polarity, but it also complicates separation from other acidic lipids like sulfatides.

This guide moves beyond standard protocols to address the why and how of removing specific marine contaminants: pigments, neutral lipids, and sulfated glycolipids.

Module 1: The "Crude" Stage (Pigment & Protein Removal)

The Challenge: Marine extracts are often dark green/brown (chlorophylls/carotenoids) and highly viscous (proteins/mucopolysaccharides). Direct chromatography will foul your columns.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Extract is dark green/brown Chlorophylls and carotenoids are co-extracted.[1]Acetone Precipitation. Dissolve lipid residue in min. vol. chloroform. Add 10-20 vol. of ice-cold acetone. PnTC precipitates; pigments stay in supernatant.
Interphase emulsion Proteins/Mucus in the sample.Centrifugation. During Bligh & Dyer extraction, centrifuge at 3,000 x g for 15 min. The protein "pad" at the interface must be discarded.
Low Yield Incomplete extraction of polar PnTC.Modify Solvent Ratio. PnTC is very polar. Ensure your final extraction solvent contains water (e.g., Chloroform/MeOH/Water 1:2:0.8).
Q&A: Pigment Removal

Q: Can I use activated charcoal to remove the color? A: Do not do this. Activated charcoal will irreversibly adsorb PnTC due to its planar ceramide structure and polar headgroup. Use acetone precipitation instead.[1] PnTC is insoluble in cold acetone, whereas most marine pigments and neutral lipids (triglycerides) are soluble.

Module 2: The Separation (Ion Exchange Logic)

The Challenge: PnTC is acidic (zwitterionic but net negative at high pH) and co-elutes with sulfatides (sulfated glycolipids) on silica gel.

The Solution: You must use Anion Exchange Chromatography (DEAE-Sephadex A-25 or QAE-Sephadex).[1]

The Separation Logic (DOT Diagram)

The following diagram illustrates the critical fractionation steps required to isolate PnTC from neutral lipids and sulfatides.

PnTC_Purification_Workflow Crude Crude Lipid Extract DEAE DEAE-Sephadex A-25 (Acetate Form) Crude->DEAE Load Sample Fraction1 Fraction 1: Neutral Lipids (Cerebrosides, Triglycerides) DEAE->Fraction1 Elute: C/M/W (30:60:8) (Flow Through) Fraction2 Fraction 2: Phosphonolipids (PnTC Target) DEAE->Fraction2 Elute: 0.1M - 0.2M Ammonium Acetate in MeOH Fraction3 Fraction 3: Sulfatides (Highly Acidic) DEAE->Fraction3 Elute: >0.5M Ammonium Acetate in MeOH Alkaline Mild Alkaline Hydrolysis (0.1M KOH/MeOH) Fraction2->Alkaline Remove Ester-linked Contaminants Silica Iatrobeads (Silica) Chromatography Final Polishing Alkaline->Silica Desalt & Purify Pure Pure PnTC Silica->Pure Elute C/M/W gradient

Caption: Separation workflow distinguishing PnTC from neutral and sulfated lipids using salt gradients.

Protocol: DEAE-Sephadex A-25
  • Preparation: Swell DEAE-Sephadex A-25 in Methanol/Water (1:1). Convert to Acetate form by washing with 0.5M Sodium Acetate in MeOH, then wash extensively with Methanol until neutral.

  • Loading: Dissolve sample in Chloroform/Methanol/Water (30:60:8).

  • Elution Gradient:

FractionEluent CompositionTarget Lipids
1 C/M/W (30:60:[1][2]8)Neutral Glycolipids (GlcCer, GalCer), Neutral Lipids
2 0.1M - 0.2M Ammonium Acetate in MeOH Phosphonolipids (PnTC)
3 0.5M - 1.0M Ammonium Acetate in MeOHSulfatides, Gangliosides
Q&A: Ion Exchange

Q: Why does PnTC elute before Sulfatides? A: The phosphonate group (C-P-O3) is less acidic than the sulfate group (C-O-S-O3).[1] On DEAE (a weak anion exchanger), the sulfate group binds more tightly, requiring a higher salt concentration to displace it. PnTC elutes in the "middle" window [1].

Q: I see a smear in Fraction 2. What happened? A: You likely have ester-linked phospholipid contaminants (like Phosphatidylcholine).[1]

  • Fix: Perform Mild Alkaline Hydrolysis (0.1 N KOH in Methanol, 37°C, 2 hours) on Fraction 2.

  • Mechanism: The C-P bond in PnTC is extremely stable and resists hydrolysis [2]. Ester bonds in contaminants will cleave, rendering them water-soluble or distinct on TLC.[1]

Module 3: Final Polishing (Silica/HPLC)

The Challenge: After ion exchange, the sample contains salt (Ammonium Acetate) and potentially lyso-products.

Protocol: Iatrobeads (Silica) Chromatography[1]

Use Iatrobeads (6RS-8060) rather than standard silica gel for better resolution of glycolipids.[1]

  • Column: Pack Iatrobeads in Chloroform/Methanol (9:1).

  • Gradient: Linear gradient from C/M (9:1)

    
     C/M/W (60:40:10).
    
  • Monitoring: Check fractions via HPTLC using Orcinol-H2SO4 spray (detects sugars) and Dittmer-Lester reagent (detects phosphorus).[1] PnTC must be positive for both.

Q&A: Structural Confirmation

Q: How do I distinguish PnTC from standard Ceramide Phosphoinositol (CPI) on MS? A: Look for the characteristic fragment ions.

  • PnTC: The C-P bond is stable.[3] You will see a fragment corresponding to 2-aminoethylphosphonate (AEP) or AEP-Hexose.[1]

  • CPI: Contains an ester phosphate linkage, which fragments differently.

  • Ref Check: The molecular weight of PnTC from Aplysia is typically around 1600-1700 Da (depending on the ceramide chain) [3].

References

  • Araki, S., et al. (2001). Characterization of a novel triphosphonooctaosylceramide from the eggs of the sea hare, Aplysia kurodai. Journal of Biochemistry, 129(1), 93-100.[1] Link

  • Metcalf, W. W., & van der Donk, W. A. (2009).[4] Biosynthesis of phosphonic and phosphinic acid natural products.[3][4][5][6] Annual Review of Biochemistry, 78, 65-94.[1] Link[1]

  • Yamada, S., et al. (1995). Isolation and characterization of a novel phosphonoglycosphingolipid, SGL-II, from the skin of Aplysia kurodai. Journal of Biochemistry, 117(4), 794-799.[1] Link

  • Cytiva. (n.d.). Ion Exchange Chromatography: Principles and Methods. Cytiva Life Sciences. Link[1]

Sources

Troubleshooting

Addressing baseline noise in 31P-NMR of trace phosphonolipids

Technical Support Center: 31P-NMR of Trace Phosphonolipids Current Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 31P-NMR of Trace Phosphonolipids

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: P31-TRACE-NOISE-001

Welcome to the Advanced NMR Support Hub.

You are likely here because your 31P spectrum of a biological extract looks like a rolling hill rather than a flat horizon, and your trace phosphonolipid signals (C-P bonds) are buried in the grass.

Detecting phosphonolipids is distinct from standard phospholipid profiling. The C-P bond is chemically robust but magnetically elusive due to low natural abundance in biological matrices and significant chemical shift anisotropy (CSA). When you are chasing trace signals (sub-millimolar), the Baseline is not just a background; it is the limiting factor of your Limit of Detection (LOD).

This guide is structured to dismantle the noise floor, layer by layer.[1]

Module 1: The Acquisition (Source of the Noise)

Q: My baseline has a massive "rolling" distortion (smile/frown shape) that manual phasing cannot fix. What is happening?

A: You are likely seeing Acoustic Ringing or Pulse Breakthrough. 31P has a lower gyromagnetic ratio than 1H, requiring shorter, higher-power pulses. This causes the probe coil to physically vibrate (ring) like a bell. This mechanical ringing generates an oscillating voltage that the receiver interprets as a broad, low-frequency signal at the start of your FID.

The Fix: Backward Linear Prediction (LPC) Do not use a simple "baseline correction" algorithm yet; that is cosmetic. You must reconstruct the corrupted data points.

  • Protocol:

    • Inspect the FID.[1][2][3][4][5] The first 4–16 points will likely have abnormally high intensity or jagged shapes compared to the smooth decay of the rest.

    • Apply Backward Linear Prediction (LPC) .

    • Parameters:

      • Basis Points: 32–64 (Use good data points to predict bad ones).

      • Predicted Points: 8–12 (Replace only the corrupted start).

      • Method: Singular Value Decomposition (SVD) or Burg.

    • Result: The rolling baseline flattens because the "broad signal" (the ringing) is mathematically removed from the time domain before Fourier Transform.

Q: I am using Proton Decoupling, but the noise floor is "bumpy" or higher than expected.

A: You are likely overheating the sample or suffering from NOE instability. Continuous decoupling (Waltz-16 or GARP) transfers energy to the sample. In salty lipid extracts, this causes dielectric heating, creating convection currents that distort the magnetic field homogeneity (shimming) during the scan. Furthermore, the Nuclear Overhauser Effect (NOE) for 31P is not always positive; it can be null or negative for certain lipid headgroups, reducing signal intensity.

The Fix: Inverse Gated Decoupling

  • Logic: Decouple only during acquisition to collapse multiplets into singlets. Turn decoupling off during the relaxation delay (d1).

  • Benefit: Eliminates NOE buildup (quantitative accuracy) and reduces duty cycle (less heating).

Table 1: Pulse Sequence Parameters for Trace Detection

ParameterStandard SettingTrace Phosphonolipid SettingRationale
Pulse Angle 30° or 90°90° Maximize signal per scan (requires long d1).
Relaxation Delay (d1) 1–2 sec5–10 sec Phosphonolipids often have longer T1s than phosphates. Incomplete relaxation = signal loss.
Decoupling ContinuousInverse Gated Avoids NOE variability; prevents sample heating.
Spectral Width 50 ppm100–150 ppm Phosphonolipids (20–40 ppm) sit downfield of Phosphates (0 ppm). Ensure no folding.
Acquisition Time 0.5 sec1.0–1.5 sec High resolution is needed to resolve C-P from O-P signals.

Module 2: Sample Preparation (The Chemical Environment)

Q: My peaks are broad (>5 Hz), masking the trace signals. Is my shim bad?

A: It is likely micellar aggregation, not the magnet. Phospholipids in pure chloroform or water form large, sluggish micelles or vesicles. This slow tumbling causes efficient T2 relaxation, leading to broad lines that bury trace signals.

The Fix: The "Schiller" Ternary Solvent System You must break the micelles into smaller aggregates or monomers to sharpen the lines.

  • Protocol:

    • Solvent: Chloroform (CDCl3) / Methanol (CD3OD) / Aqueous EDTA.

    • Ratio: 10 : 4 : 1 (v/v/v).

    • The Secret Ingredient: EDTA (Ethylenediaminetetraacetic acid) .

      • Why: Trace paramagnetic ions (Fe3+, Cu2+) from solvents or glassware bind to phosphate groups. Even ppb levels can broaden 31P signals into oblivion. EDTA scavenges these ions.

    • pH Adjustment: Keep the aqueous phase slightly basic (pH ~8) using Cesium or Triethylammonium salts to ensure solubility.

Q: How do I distinguish Phosphonolipids from Phospholipids?

A: Chemical Shift Mapping. Phosphonolipids (C-P) resonate significantly downfield from Phospholipids (O-P).

  • Orthophosphates (Standard Lipids): -2 to +5 ppm.

  • Phosphonates (C-P bond): +15 to +35 ppm.

  • Warning: If you set your center frequency (O1P) at 0 ppm and use a narrow sweep width, the phosphonolipids may fold (alias) back into the phosphate region, appearing as "ghost" peaks. Always run a wide sweep first.

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for troubleshooting baseline and noise issues in 31P-NMR.

G Start Start: Noisy/Distorted 31P Baseline Check_FID Step 1: Check FID Start Start->Check_FID Is_Corrupt Are first 4-16 points corrupt? Check_FID->Is_Corrupt Action_LPC Apply Backward Linear Prediction (Replace first 8-12 points) Is_Corrupt->Action_LPC Yes (Acoustic Ringing) Check_Phase Step 2: Check Phasing Is_Corrupt->Check_Phase No Action_LPC->Check_Phase Is_Rolling Is baseline rolling/curved? Check_Phase->Is_Rolling Action_Poly Apply Bernstein Polynomial Fit (Order 3-5) Is_Rolling->Action_Poly Yes Check_Width Step 3: Check Linewidth Is_Rolling->Check_Width No Action_Poly->Check_Width Is_Broad Are peaks >3 Hz wide? Check_Width->Is_Broad Action_Chem Add EDTA & Check Solvent Ratio (CDCl3:MeOH:H2O) Is_Broad->Action_Chem Yes (Micelles/Paramagnetics) Final Clean Spectrum (Ready for Integration) Is_Broad->Final No Action_Chem->Final

Figure 1: Logic flow for diagnosing and correcting baseline distortions in 31P-NMR of lipid extracts.

Module 4: Advanced Processing (The Cleanup)

Q: I have applied LPC, but the baseline still has a subtle "wobble" that affects integration of trace peaks.

A: You need a Polynomial Fit, not a Spline. Cubic splines often try to "connect the dots" of the noise, which can artificially flatten trace peaks.

  • Protocol:

    • Define "Baseline Points" manually. Select regions of pure noise, ensuring you do not select the broad "feet" of the major phospholipid signals.

    • Select Bernstein Polynomial (Order 3 to 5).

    • Why: This function is stiff enough to model the slow instrumental roll but flexible enough to ignore high-frequency noise. It will not "over-fit" and erase your tiny phosphonolipid peaks.

Q: Can I use "Zero Filling" to improve sensitivity?

A: Yes, but it is cosmetic. Zero filling improves digital resolution (points per Hz), making peaks look smoother, but it does not add new information.

  • Recommendation: Zero fill to at least 2x the number of acquired points (e.g., if you acquired 32k points, transform 64k). This ensures you have enough data points to define the sharp peaks of the phosphonolipids accurately.

References

  • Schiller, J., & Arnold, K. (2002). Application of high resolution 31P NMR spectroscopy to the characterization of the phospholipid composition of tissues and body fluids.[6][7] Medical Science Monitor. Link

  • Glonek, T. (1995). 31P NMR of Phospholipids: Principles and Applications. Encyclopedia of Analytical Chemistry.
  • Cullis, P. R., & de Kruijff, B. (1979).[8] Lipid polymorphism and the functional roles of lipids in biological membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Chapter 2: The NMR Signal. Elsevier. Link

  • Henderson, T. O., et al. (1974). 31P Nuclear Magnetic Resonance Studies on Serum Low Density Lipoproteins. Biochemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Structural Analysis of Marine vs. Terrestrial Sphingolipids: A Guide for Researchers

This guide provides an in-depth comparative analysis of the structural characteristics of sphingolipids derived from marine and terrestrial environments. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structural characteristics of sphingolipids derived from marine and terrestrial environments. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of molecules to explore the causality behind structural diversity and the experimental methodologies required for their characterization. We will delve into the unique structural motifs found in marine sphingolipids and contrast them with their more conventional terrestrial counterparts, providing the foundational knowledge needed to explore these compounds for novel therapeutic applications.

Introduction: The Enigmatic World of Sphingolipids

Sphingolipids are a class of lipids defined by a backbone of a long-chain amino alcohol, the sphingoid base.[1] In terrestrial organisms, particularly mammals, the structural diversity of sphingolipids is relatively conserved, primarily built upon a dihydroxy C18 sphingosine or dihydrosphingosine backbone.[2] These molecules are not merely structural components of cell membranes; they are critical signaling molecules that regulate a myriad of cellular processes, including apoptosis, proliferation, and inflammation.[3][4] The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a central paradigm in cellular signaling.[3][4]

However, the marine environment, with its extreme conditions and immense biodiversity, has fostered the evolution of sphingolipids with unprecedented structural complexity and diversity.[3][5] Marine organisms, from sponges and corals to microalgae and bacteria, produce sphingolipids with features rarely, if ever, seen in their terrestrial relatives.[5][6][7] These unique structures often translate to novel biological activities, making marine sphingolipids a promising frontier for drug discovery.[3] This guide will dissect these structural differences, provide the experimental frameworks to analyze them, and discuss their functional implications.

The Structural Divide: Key Comparative Features

The fundamental structural differences between marine and terrestrial sphingolipids can be categorized into three main areas: the sphingoid base, the N-acyl fatty acid chain, and the polar headgroup. While terrestrial sphingolipids exhibit a more uniform composition, their marine counterparts are characterized by remarkable variability in each of these components.[5]

The Sphingoid Base Backbone

In terrestrial animals and plants, the sphingoid base is typically a C18 or C20 linear chain with two or three hydroxyl groups.[2] In contrast, marine organisms present a striking diversity in this core structure:

  • Chain Length & Branching: Marine invertebrates have been found to contain sphingoid bases with branched alkyl chains, such as the 9-methyl-C19 base found in starfish glucosylceramides.[2] Anaerobic marine bacteria in the Black Sea have been shown to produce sphingolipids with sphingoid bases ranging from 15 to 22 carbons.[8]

  • Unsaturation: While terrestrial sphingoid bases are most commonly saturated (sphinganine) or monounsaturated (sphingosine), marine microalgae feature sphingoid bases with multiple double bonds, such as sphingadienine and sphingatrienine.[9]

  • Odd-Numbered Chains: A significant distinction is the prevalence of odd-numbered carbon chains in the sphingoid bases of marine bacteria, a feature that is rare in eukaryotes, which almost exclusively synthesize even-numbered long-chain fatty acids and sphingoid bases.[8]

  • Atypical Structures: 1-deoxysphingolipids, which are considered neurotoxic minor components in mammals, are found in abundance and with great diversity in certain marine environments.[8][10][11]

The N-Acyl Fatty Acid Chain

The fatty acid attached to the sphingoid base via an amide bond also shows significant variation.

  • Very Long Chains (VLCFAs): Marine bacteria and sponges can produce sphingolipids with exceptionally long fatty acid chains, with lengths reported up to 39 carbons.[8][12] This is in contrast to the more common C16-C24 fatty acids in mammalian sphingolipids.

  • Hydroxylation: While α-hydroxylation of fatty acids is known in terrestrial systems, particularly in the skin and nervous system, marine organisms exhibit a wide array of hydroxylated fatty acids within their sphingolipids.[5]

  • Odd-Numbered Chains: Similar to the sphingoid bases, the N-acyl chains in marine bacterial sphingolipids frequently have an odd number of carbon atoms.[8]

The Polar Headgroup

The greatest structural diversity is often found in the polar headgroup, particularly in glycosphingolipids (GSLs).

  • Novel Sugar Moieties: Marine microalgae have been identified with GSLs containing unusual sugars like heptose, or oligosaccharides such as heptose-hexose or heptose-hexose-hexose.[9] This is a departure from the common glucose and galactose moieties in terrestrial GSLs.

  • Uncommon Glycosidic Linkages: Some marine sponges have been found to contain GSLs with galactose in an unusual β-furanose form.[6]

  • Sulfur-Containing Groups: A remarkable feature discovered in anaerobic marine bacteria is the presence of sulfur-containing headgroups, including sulfate and sulfono moieties, attached to 1-deoxysphingolipids.[8]

  • Prenylated Glycolipids: Unique prenylated glycosphingolipids, such as Plakosides A and B from the sponge Plakortis simplex, have been reported and shown to possess potent immunosuppressive activities.[6]

Comparative Data Summary

The following tables summarize the key structural differences between marine and terrestrial sphingolipids based on current research.

FeatureTerrestrial Sphingolipids (Mammalian/Plant)Marine Sphingolipids (Invertebrate/Microbial)
Sphingoid Base
Carbon Chain LengthTypically C18-C20C15-C22 and longer; branched chains reported
Chain TypeAlmost exclusively even-numbered, linearEven and odd-numbered chains, branched chains
UnsaturationSaturated (sphinganine) or monounsaturated (sphingosine)Mono-, di-, and tri-unsaturated (sphingatrienine)
N-Acyl Chain
Carbon Chain LengthTypically C16-C26Wide range, including very long chains (up to C39)
Chain TypeAlmost exclusively even-numberedEven and odd-numbered chains
Modificationsα-hydroxylation is common in specific tissuesDiverse hydroxylation patterns
Polar Headgroup
Common ClassesPhosphocholine (Sphingomyelin), Glucose/Galactose (Cerebrosides), Sialic Acid-containing oligosaccharides (Gangliosides)Phosphocholine, diverse and novel glycans, sulfur-containing moieties
Unique FeaturesStandard mammalian ganglioside series (GM, GD, GT)Heptose-containing GSLs, furanose sugars, prenylated and sulfated headgroups

Experimental Workflows for Comparative Sphingolipidomics

A robust comparative analysis requires meticulous experimental design, from sample extraction to structural elucidation. The choice of methodology is critical, as the unique chemistry of marine sphingolipids can present challenges for standard protocols.

Extraction of Sphingolipids

The goal of extraction is to efficiently isolate total lipids while minimizing degradation. The classic Folch and Bligh & Dyer methods are common starting points, but may require modification.[13][14]

Recommended Protocol: Modified Bligh & Dyer for Marine Samples

This protocol is adapted for a broad range of marine tissues, including those with high water and salt content.

  • Homogenization: Homogenize 1g of lyophilized marine tissue or cell pellet in a glass tube with 8 mL of a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase mixture. For robust tissues, use a mechanical homogenizer.

  • Phase Separation: Add an additional 2 mL of chloroform and 2 mL of water to the homogenate. Vortex thoroughly for 2 minutes. This will break the single phase into two distinct phases.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve clear phase separation.

  • Collection: Carefully collect the lower organic phase (containing most sphingolipids) using a glass Pasteur pipette and transfer to a new tube.

  • Re-extraction: Add 4 mL of chloroform to the remaining upper aqueous/solid phase, vortex for 2 minutes, and centrifuge again. Collect the lower organic phase and combine it with the first extract. This step is crucial for quantitative recovery of all lipid classes.

  • Drying and Storage: Evaporate the pooled organic solvent under a stream of nitrogen gas. Store the dried lipid extract at -80°C until analysis.

Causality Note: The two-step extraction is vital because the diverse polarity of marine sphingolipids means some may partition differently than their terrestrial counterparts. The initial single-phase ensures thorough interaction of solvents with the sample matrix before inducing phase separation.

Structural Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern sphingolipidomics, offering separation, sensitive detection, and structural information.[9][15]

Workflow for LC-MS/MS Analysis

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis DriedExtract Dried Lipid Extract Reconstitution Reconstitute in Mobile Phase DriedExtract->Reconstitution IS_Spike Spike Internal Standards Reconstitution->IS_Spike Injection UPLC Injection IS_Spike->Injection C18_Column Reversed-Phase C18 Column Injection->C18_Column Gradient Gradient Elution (e.g., A: H2O/ACN/FA B: IPA/ACN/FA) C18_Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI FullScan Full Scan MS1 ESI->FullScan MRM Multiple Reaction Monitoring (MRM) for Quantification ESI->MRM Fragmentation Data-Dependent MS/MS (CID) FullScan->Fragmentation PeakPicking Peak Picking & Integration Fragmentation->PeakPicking Quantification Quantification vs. Internal Standards MRM->Quantification LibrarySearch Spectral Library Matching (e.g., GNPS) PeakPicking->LibrarySearch StructureElucidation Manual Fragmentation Analysis LibrarySearch->StructureElucidation LibrarySearch->Quantification G cluster_0 Cell Membrane cluster_1 Cytosol SM Sphingomyelin Cer Ceramide SM->Cer CerS SM->Cer SMase Sph Sphingosine Cer->Sph CDase Apoptosis Apoptosis Cell Cycle Arrest Cer->Apoptosis Sph->Cer CerS S1P Sphingosine-1-P Sph->S1P SphK S1P->Sph S1P Phosphatase S1PLyase S1P Lyase S1P->S1PLyase Survival Survival Proliferation S1P->Survival SMase SMase CerS CerS CDase CDase SphK SphK Degradation Degradation S1PLyase->Degradation Stress Cellular Stress Stress->SMase

Sources

Comparative

Benchmarking Purity: A Comparative Guide to Validating Synthetic Phosphonotetraglycosyl Ceramide Analogs

Executive Summary Synthetic phosphonotetraglycosyl ceramides represent a frontier in stable antigen design. By replacing the hydrolytically unstable phosphate ester (C-O-P) with a phosphonate linkage (C-P), researchers c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthetic phosphonotetraglycosyl ceramides represent a frontier in stable antigen design. By replacing the hydrolytically unstable phosphate ester (C-O-P) with a phosphonate linkage (C-P), researchers create analogs resistant to phosphatases, extending their half-life in biological assays. However, the synthesis of these tetrasaccharides is prone to specific failure modes—primarily deletion sequences (n-1 sugars) and stereochemical misalignments —that traditional lipid analysis (like standard TLC) often misses.

This guide provides a technical validation framework, moving beyond basic identity checks to a multi-dimensional purity assessment.[1] We compare the three dominant analytical modalities—High-Resolution NMR , HPTLC , and HILIC-MS/MS —and recommend a hybrid protocol for definitive validation.

Part 1: The Synthetic Challenge

Before validating, one must understand the impurities. The synthesis of a tetraglycosyl ceramide (e.g., a Gb4 or GM1 analog) involves sequential glycosylation.

  • Deletion Sequences: If the coupling yield of the 3rd sugar is 98%, the 2% of unreacted acceptor may carry over, resulting in a trisaccharide impurity. These "n-1" impurities are chemically similar to the product and difficult to separate.

  • Phosphonate Verification: You must confirm the C-P bond formation. A phosphate ester (impurity) and a phosphonate (product) have identical masses but vastly different chemical stabilities.

  • Lipid Tail Heterogeneity: Synthetic ceramides are usually pure (e.g., d18:1/C18:0), unlike biological isolates. Any variation here indicates starting material contamination.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary methods for validating glycolipid purity.

FeatureMethod A: High-Res NMR (600+ MHz) Method B: HPTLC (Primuline/Orcinol) Method C: HILIC-MS/MS (Q-TOF)
Primary Utility Structural Certainty .[1] Definitive proof of stereochemistry (α/β) and C-P bond presence.Rapid Screening . Visualizing gross impurities and lipid tail integrity.Quantitative Purity . Detecting <0.1% deletion sequences and isobaric contaminants.
Sensitivity Low (Requires >2 mg for 13C).Medium (Visual detection ~50-100 ng).High (Picogram range).
Specificity Excellent for functional groups; poor for minor impurities overlapping main signals.Low (R_f values can drift; spots can hide co-eluting impurities).Excellent (Mass + Retention Time + Fragmentation).
Blind Spot Cannot easily quantify 1-2% "n-1" deletion sequences due to signal overlap.Cannot distinguish stereoisomers (e.g., Glc vs. Gal) effectively.Stereochemistry (unless using chiral columns); requires specific ionization tuning.
Cost/Time High capital / Slow (hours).[2]Low capital / Fast (minutes).High capital / Medium (30 min run).
Part 3: The "Gold Standard" Validation Protocol

To claim "analytical purity" for a synthetic phosphonoglycolipid, you cannot rely on one method. You must use a Triangulated Approach .

Phase 1: Structural Confirmation via Multi-Nuclear NMR

Objective: Prove the C-P bond exists and the anomeric configuration is correct.

  • Solvent System: Dissolve 2-5 mg of sample in CDCl3:CD3OD:D2O (60:35:8 v/v/v) .

    • Why? Pure deuterated methanol causes micelle formation, broadening signals. The addition of chloroform breaks micelles, while D2O exchanges exchangeable protons.

  • 31P NMR (Critical Step):

    • Acquire a proton-decoupled 31P spectrum.[3]

    • Target Signal: Phosphonates typically resonate between 40–50 ppm .

    • Exclusion Criteria: If you see a signal at 0–10 ppm , you have a phosphate ester (hydrolyzable failure product).

  • 1H NMR: Focus on the anomeric region (4.2–5.5 ppm). Calculate coupling constants (

    
    ) to confirm 
    
    
    
    -linkages (
    
    
    Hz) vs
    
    
    -linkages (
    
    
    Hz).
Phase 2: Impurity Profiling via HILIC-MS/MS

Objective: Quantify "n-1" deletion sequences and lipid variants.

Note: Reverse Phase (C18) chromatography is often unsuitable for tetraglycosyl ceramides because the large lipid tail dominates retention, compressing the glycan separation. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory to resolve glycan impurities.

Protocol:

  • Column: Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 4.5).

    • B: Acetonitrile.

  • Gradient: 95% B to 60% B over 20 minutes.

    • Why? HILIC retains polar sugars.[1] The tetrasaccharide (more polar) will elute after the trisaccharide (deletion sequence). This "elution order reversal" compared to C18 allows easier detection of the "n-1" impurity tailing into the main peak.

  • MS Detection (Negative Mode):

    • Phosphonates and sialic acids ionize efficiently in negative ESI mode (

      
      ).
      
    • MS/MS Fragmentation: Set collision energy to 30-50 eV. Look for the characteristic m/z 79 (PO3-) fragment to confirm the phosphorus headgroup, and the characteristic sphingosine backbone fragment (e.g., m/z 264 for d18:1).

Phase 3: Qualitative Check via HPTLC

Objective: Rapid batch release and checking for non-ionizable lipid contaminants.

  • Plate: Silica Gel 60 F254 HPTLC plates.

  • Solvent: CHCl3:MeOH:0.2% CaCl2 (aq) (60:35:8).

    • Why CaCl2? Calcium ions coordinate with the phosphate/phosphonate oxygens, tightening the spots and reducing tailing.

  • Detection:

    • Spray 1 (Orcinol-H2SO4): Heat at 110°C. Sugars turn violet. This confirms the glycan.

    • Spray 2 (Primuline): View under UV 366 nm. Lipids fluoresce yellow. This detects free fatty acids or sphingosine bases that lack the sugar headgroup.

Part 4: Visualization of Logic & Workflows
Diagram 1: The Validation Decision Matrix

This flowchart illustrates the "Go/No-Go" decision process during the validation of the synthetic analog.

ValidationFlow Start Crude Synthetic Product HPTLC Step 1: HPTLC (Orcinol) Start->HPTLC Check1 Single Spot? HPTLC->Check1 Purify Flash Chromatography Check1->Purify No (Multiple spots) NMR Step 2: 31P & 1H NMR Check1->NMR Yes Purify->HPTLC Check2 31P @ 40-50ppm? Anomeric J-coupling correct? NMR->Check2 Reject1 Reject: Phosphate Ester or Wrong Stereochem Check2->Reject1 No LCMS Step 3: HILIC-MS/MS Check2->LCMS Yes Check3 Deletion Seq < 1%? LCMS->Check3 Reject2 Reject: Repurify (Prep HPLC) Check3->Reject2 No Final VALIDATED REFERENCE STANDARD Check3->Final Yes

Caption: A tiered validation workflow ensuring gross impurities are removed before expensive high-resolution analysis.

Diagram 2: MS/MS Fragmentation Logic

This diagram visualizes how to interpret the Mass Spec data to confirm the specific "Phosphono" structure versus a standard "Phospho" lipid.

MSFragmentation Parent Precursor Ion [M-H]- Collision CID Fragmentation Parent->Collision Frag1 Ceramide Ion (Lipid Tail ID) Collision->Frag1 Frag2 Glycan Fragments (Sequence ID) Collision->Frag2 Frag3 Phosphonate Head (PO3-) Collision->Frag3 Detail1 m/z 264 (d18:1) Frag1->Detail1 Detail2 B/Y Ions (Sugar Loss) Frag2->Detail2 Detail3 m/z 79 (Diagnostic) Frag3->Detail3

Caption: Fragmentation pathway in Negative Mode ESI. The m/z 79 ion confirms phosphorus; the B/Y ions confirm the tetrasaccharide sequence.

References
  • Bakhmutov, V. I., & Zhou, H.-C. (2018). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Solid State Nuclear Magnetic Resonance.

  • Merrill, A. H., et al. (2005). Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods.

  • Takamura, T., & Kito, M. (1991). Analysis of phospho- and phosphonosphingolipids by high-performance liquid chromatography. Journal of Chromatography A.

  • Müthing, J. (2013). Lipidomics of Glycosphingolipids. In: Essentials of Glycobiology. Cold Spring Harbor Laboratory Press.

  • Starr, A. E., et al. (2010). Detailed structural analysis of glycosphingolipids by nanoflow liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.

Sources

Validation

Comparison of Extraction Efficiency: Bligh and Dyer vs. Folch Method for Phosphonolipids

[1][2] Executive Summary For the extraction of phosphonolipids —a unique class of polar lipids characterized by a stable carbon-phosphorus (C-P) bond—the choice between the Folch and Bligh & Dyer (B&D) methods depends cr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

For the extraction of phosphonolipids —a unique class of polar lipids characterized by a stable carbon-phosphorus (C-P) bond—the choice between the Folch and Bligh & Dyer (B&D) methods depends critically on the sample matrix and lipid content.

  • The Verdict: The Folch method is the gold standard for exhaustive recovery from solid tissues (e.g., marine invertebrates, brain tissue), offering superior yield for total lipids and preventing the loss of polar species during phase separation.

  • The Alternative: The Bligh & Dyer method is preferable for biological fluids (plasma, serum) or high-throughput workflows where solvent economy is prioritized. However, it risks underestimating lipid content in samples with >2% fat.

  • Critical Modification: For phosphonolipids, acidification of the solvent system is often required in both methods to suppress the ionization of the polar headgroup, ensuring partitioning into the organic phase.

Scientific Foundation: The Phosphonolipid Challenge

Phosphonolipids (e.g., phosphonylethanolamine, phosphonylcholine) differ from standard phospholipids by the presence of a C-P bond rather than a C-O-P ester linkage. This bond is extremely stable against enzymatic hydrolysis (phospholipases) and chemical degradation.

Physicochemical Implications for Extraction[2][3][4][5][6][7][8]
  • High Polarity: Phosphonolipids are amphiphilic but possess highly polar headgroups. In neutral conditions, they may partition partially into the aqueous (upper) phase, leading to yield loss.

  • Matrix Interaction: In their primary sources (marine invertebrates like Mytilus edulis, bacteria, and protozoa), phosphonolipids are tightly associated with membrane proteins.

  • The "Wash" Problem: The Folch method’s washing step (removing non-lipid contaminants) can inadvertently wash away polar phosphonolipids if the polarity of the wash solution is not carefully controlled.

Mechanistic Comparison

FeatureFolch Method (1957)Bligh & Dyer Method (1959)
Solvent System Chloroform : Methanol (2:1 v/v)Chloroform : Methanol : Water (1:2:0.8 v/v)
Mechanism Biphasic Wash: Lipids extracted in high-volume solvent; water added later to wash out contaminants.Phase Transition: Starts as a monophasic system to disrupt membranes, then becomes biphasic upon adding CHCl₃ and H₂O.
Solvent:Sample Ratio 20:1 (High solvent consumption)4:1 (Low solvent consumption)
Phase Separation Slow; requires careful washing of the interface.Rapid; distinct phase separation.
Suitability Solid tissues, high-fat samples (>2% lipid).Biological fluids, low-fat samples (<2% lipid).

Experimental Protocols

Protocol A: Folch Method (Optimized for Phosphonolipids)

Best for: Solid tissues (muscle, viscera) where exhaustive extraction is required.

  • Homogenization: Homogenize 1g of tissue in 20 mL of Chloroform:Methanol (2:1 v/v).

    • Critical Step: For phosphonolipids, add 0.1% HCl or acetic acid to the methanol to facilitate protonation of acidic lipids.

  • Agitation: Vortex or shake for 15–20 minutes at room temperature.

  • Filtration: Filter the homogenate through a fat-free filter paper or glass wool to remove protein debris.

  • Washing (Phase Separation): Add 0.2 volumes (approx. 4 mL) of 0.9% NaCl solution (or pure water).

    • Why: Salt prevents the formation of an emulsion and aids phase separation.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes.

  • Collection: Siphon off the upper aqueous phase (contaminants). The lower chloroform phase contains the phosphonolipids.

  • Drying: Evaporate the lower phase under a stream of nitrogen.

Protocol B: Bligh & Dyer Method (Rapid Workflow)

Best for: Plasma, serum, or high-throughput screening of low-lipid samples.

  • Monophasic Extraction: To 1 mL of sample (fluid or tissue homogenate), add 3.75 mL of Chloroform:Methanol (1:2 v/v).

    • Result: A single-phase system forms, ensuring methanol penetrates the water-rich sample.

  • Agitation: Vortex vigorously for 2 minutes.

  • Biphasic Induction: Add 1.25 mL Chloroform. Vortex.

  • Phase Separation: Add 1.25 mL Water (or 1M KCl/HCl for phosphonolipids). Vortex.

  • Centrifugation: Centrifuge at 2,000 x g for 5 minutes.

  • Collection: Recover the lower organic layer.[1][2]

Visualizing the Workflows

The following diagrams illustrate the logical flow and critical decision points for each method.

Diagram 1: Comparative Extraction Workflows

LipidExtraction cluster_Folch Folch Method (Tissue/High Lipid) cluster_BD Bligh & Dyer (Fluids/Low Lipid) F_Start Sample (Solid Tissue) F_Step1 Homogenize in CHCl3:MeOH (2:1) Ratio 20:1 F_Start->F_Step1 F_Step2 Filter Debris F_Step1->F_Step2 F_Step3 Add 0.2 vol Water/NaCl (Washing Step) F_Step2->F_Step3 F_Step4 Phase Separation (Lower: Organic, Upper: Aqueous) F_Step3->F_Step4 F_Result High Yield (Total Lipids) F_Step4->F_Result B_Start Sample (Fluid/Homogenate) B_Step1 Add CHCl3:MeOH (1:2) Monophasic System B_Start->B_Step1 B_Step2 Add CHCl3 (1.25 vol) B_Step1->B_Step2 B_Step3 Add Water/KCl (1.25 vol) Induce Phase Separation B_Step2->B_Step3 B_Step4 Centrifuge B_Step3->B_Step4 B_Result Rapid Extraction (Polar Lipid Focus) B_Step4->B_Result

Caption: Workflow comparison showing the monophasic initiation of Bligh & Dyer vs. the high-volume biphasic wash of Folch.

Performance Analysis: Data & Efficiency

Extraction Efficiency (Yield)

Experimental comparisons consistently show that Folch yields 10–15% more total lipid from tissue samples compared to Bligh & Dyer.

  • Reason: The 20:1 solvent ratio in Folch ensures the solubility limit of lipids is not reached, whereas the 4:1 ratio in B&D can become saturated in fatty tissues.

  • Phosphonolipid Specifics: For polar lipids, B&D is often cited as having equivalent efficiency if the sample lipid content is <2%. However, in complex marine matrices, Folch remains superior for penetrating the tissue matrix.

Selectivity and Purity
  • Folch: The washing step removes non-lipid contaminants (sugars, amino acids) effectively but risks losing lysophospholipids and phosphonolipids if the aqueous phase is too polar. Mitigation: Use 0.9% NaCl or KCl instead of pure water to "salt out" the lipids into the organic phase.

  • Bligh & Dyer: Less solvent means higher concentration of lipids in the final extract, but potentially higher contamination with non-lipid hydrophobic residues.

Solvent Consumption & Safety
MetricFolchBligh & Dyer
Chloroform Usage High (Toxic)Moderate
Methanol Usage ModerateHigh
Total Volume ~22 mL per 1g sample~6.25 mL per 1g sample
Time per Sample 45–60 mins20–30 mins

Recommendations

When to use Folch:
  • Discovery Lipidomics: When you cannot afford to miss minor lipid classes.

  • Solid Tissue: Brain, liver, muscle, or marine invertebrate tissue.

  • High Lipid Content: Samples with >2% lipid content.

When to use Bligh & Dyer:
  • Clinical Screening: Plasma or serum samples where speed is critical.

  • Low Lipid Samples: Bacteria or cell culture pellets.

  • Targeted Analysis: When you are quantifying a specific, abundant phosphonolipid and have validated the recovery.

The "Modified" Approach for Phosphonolipids

For maximum recovery of phosphonolipids, researchers often use a Modified Bligh & Dyer protocol:

  • Use 1M HCl instead of water in the phase separation step.

  • This ensures the phosphonolipid headgroup is protonated (neutral charge), driving it into the chloroform layer and preventing loss to the aqueous phase.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509.

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.

  • Iverson, S. J., et al. (2001). Comparison of the Bligh and Dyer and Folch Methods for Total Lipid Determination in a Broad Range of Marine Tissue. Lipids, 36(11), 1283–1287.[3]

  • PeerJ. (2022). Spatial metabolomics shows contrasting phosphonolipid distributions in tissues of marine bivalves. PeerJ, 10, e13753.

  • Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL.[4] Journal of Lipid Research, 54(7), 1812–1824.

Sources

Safety & Regulatory Compliance

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